3-Hydroxy-2-quinoxalinecarboxylic acid
Description
Propriétés
IUPAC Name |
3-oxo-4H-quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-7(9(13)14)10-5-3-1-2-4-6(5)11-8/h1-4H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOWGWOAPRKWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152852 | |
| Record name | 3-Hydroxy-2-quinoxalinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Acros Organics MSDS] | |
| Record name | 3-Hydroxy-2-quinoxalinecarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11559 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1204-75-7 | |
| Record name | 3,4-Dihydro-3-oxo-2-quinoxalinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2-quinoxalinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1204-75-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-2-quinoxalinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyquinoxaline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Oxo-4H-quinoxaline-2-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y9CU8XT6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-quinoxalinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-Hydroxy-2-quinoxalinecarboxylic acid, a significant heterocyclic compound with applications in medicinal chemistry. The document details the core synthetic strategy, experimental protocols, and key data for the characterization of the final product.
Core Synthesis Pathway: Cyclocondensation
The most direct and widely recognized method for the synthesis of the quinoxaline scaffold is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] For the specific synthesis of this compound, the key precursors are o-phenylenediamine and a suitable three-carbon dicarbonyl synthon, such as a derivative of ketomalonic acid (also known as mesoxalic acid).
The reaction proceeds through a nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the stable quinoxaline ring system.
A closely related and well-documented synthesis is that of quinoxaline-2,3-dione, which is formed by the reaction of o-phenylenediamine with oxalic acid or diethyl oxalate.[1][3][4] Quinoxaline-2,3-dione exists in a tautomeric equilibrium with 2,3-dihydroxyquinoxaline, a structure closely related to the target molecule.
Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of this compound from diethyl mesoxalate is not extensively documented in readily available literature, a representative protocol can be adapted from established procedures for similar quinoxaline syntheses. The following protocol outlines a feasible approach.
Synthesis of this compound via Cyclocondensation
This protocol describes the synthesis of this compound from o-phenylenediamine and diethyl mesoxalate.
Materials:
-
o-Phenylenediamine
-
Diethyl mesoxalate (diethyl ketomalonate)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Hydrochloric acid (for work-up)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in ethanol.
-
To this solution, add diethyl mesoxalate (1.05 equivalents) and a catalytic amount of glacial acetic acid.
-
The reaction mixture is heated to reflux with constant stirring for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then subjected to acidic hydrolysis by refluxing with dilute hydrochloric acid to convert the ethyl ester to the carboxylic acid.
-
Upon cooling, the solid product precipitates.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol [5][6] |
| CAS Number | 1204-75-7[5][6] |
| Melting Point | 267-268 °C[5] |
| Appearance | Solid |
| Purity (typical) | ≥97%[5] |
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.3-8.0 (m, 4H, Ar-H), 13.5 (br s, 1H, COOH), 12.5 (br s, 1H, OH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 116-141 (Ar-C), 155 (C-OH), 162 (C=O), 168 (COOH) |
| IR (KBr, cm⁻¹) | ~3400-2500 (br, O-H and N-H stretching), ~1720 (C=O, carboxylic acid), ~1680 (C=O, amide) |
| Mass Spectrum (m/z) | 190 (M⁺) |
Note: Spectroscopic data are representative and may vary slightly depending on the solvent and experimental conditions.[7][8]
Mandatory Visualization
The following diagrams illustrate the core synthesis pathway and a general experimental workflow.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 97 1204-75-7 [sigmaaldrich.com]
- 6. This compound 97 1204-75-7 [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-2-quinoxalinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Hydroxy-2-quinoxalinecarboxylic acid, a compound of interest in drug development due to its activity as an antagonist of excitatory amino acid receptors. This document collates available data on its solubility, acidity, melting point, and spectral characteristics. Detailed experimental protocols for the determination of key physicochemical parameters and a plausible synthetic route are also presented. Furthermore, the guide visualizes the compound's mechanism of action through signaling pathway diagrams, offering a valuable resource for researchers in medicinal chemistry and pharmacology.
Introduction
This compound is a heterocyclic compound with a quinoxaline core, a class of compounds known for a wide range of biological activities.[1] This particular derivative has garnered attention for its role as an antagonist of excitatory amino acids, specifically targeting N-methyl-D-aspartate (NMDA) and kainate receptors.[2][3] This activity gives it potential anticonvulsant properties.[2][3] A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, influencing aspects such as formulation, bioavailability, and pharmacokinetics.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂O₃ | [2] |
| Molecular Weight | 190.16 g/mol | [2] |
| CAS Number | 1204-75-7 | [2] |
| Melting Point | 267-268 °C (decomposes) | [2] |
| Appearance | Solid | [2] |
Solubility
Acidity Constant (pKa)
An experimentally determined pKa value for this compound is not available in the current literature. The acidity of the carboxylic acid group and the potential acidic/basic nature of the hydroxy-quinoxaline ring system are key determinants of its ionization state at physiological pH. Potentiometric titration is the standard method for accurately determining pKa values.
Spectral Data
Detailed spectral analysis is essential for the structural elucidation and quality control of this compound.
NMR Spectroscopy
Experimentally determined ¹H and ¹³C NMR data are not widely published. However, a theoretical study by Badoğlu et al. provides calculated chemical shifts.
Table 3.1.1: Calculated ¹H-NMR Spectral Data
| Proton | Chemical Shift (ppm) |
| H1' | 8.12 |
| H4' | 7.91 |
| H2'/H3' | 7.74/7.79 |
| OH (Carboxylic) | 14.72 |
| OH (Quinoxaline) | 11.53 |
Calculated data from Badoğlu, S., & Yurdakul, Ş. (2013). A study of the molecular structure and spectroscopic properties of this compound by experimental methods and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 14-21.
Table 3.1.2: Calculated ¹³C-NMR Spectral Data
| Carbon | Chemical Shift (ppm) |
| C2 | 134.3 |
| C3 | 154.9 |
| C4a | 131.2 |
| C8a | 134.1 |
| C5/C8 | 125.6/125.9 |
| C6/C7 | 132.8/133.4 |
| C=O | 164.8 |
Calculated data from Badoğlu, S., & Yurdakul, Ş. (2013). A study of the molecular structure and spectroscopic properties of this compound by experimental methods and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 14-21.
Vibrational Spectroscopy
The mid-IR and Raman spectra of this compound have been experimentally recorded and analyzed.[4]
Table 3.2.1: Key IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3430 | O-H stretching (hydroxyl) |
| ~3070 | C-H stretching (aromatic) |
| ~1700 | C=O stretching (carboxylic acid) |
| ~1620 | C=N stretching |
| ~1580 | C=C stretching (aromatic) |
Data adapted from Badoğlu, S., & Yurdakul, Ş. (2013).
Table 3.2.2: Key Raman Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3070 | C-H stretching (aromatic) |
| ~1615 | C=N stretching |
| ~1575 | C=C stretching (aromatic) |
| ~1380 | C-H in-plane bending |
Data adapted from Badoğlu, S., & Yurdakul, Ş. (2013).
Experimental Protocols
Detailed and validated experimental protocols are critical for reproducible research and development.
Synthesis of this compound
A plausible and commonly employed method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] For the synthesis of this compound, a suitable starting material would be o-phenylenediamine and a derivative of tartaric acid.
Reaction Scheme:
References
- 1. spectrabase.com [spectrabase.com]
- 2. 3-ヒドロキシ-2-キノキサリンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 97 1204-75-7 [sigmaaldrich.com]
- 4. 3-羟基-2-喹喔啉羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of 3-Hydroxy-2-quinoxalinecarboxylic Acid: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-quinoxalinecarboxylic acid, a heterocyclic organic compound, has carved a significant niche in the annals of neuroscience research. Initially identified as a potent antagonist of excitatory amino acid receptors, its discovery opened new avenues for understanding and modulating glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the discovery, history, and core scientific attributes of this compound. It details its synthesis, mechanism of action, and key experimental findings, presenting quantitative data in structured tables and elucidating experimental protocols. Furthermore, this guide employs Graphviz visualizations to illustrate the pertinent signaling pathways and experimental workflows, offering a robust resource for researchers and professionals in the field of drug development.
Discovery and Historical Context
The story of this compound (HQC) begins in the mid-1980s, a period of burgeoning interest in the role of excitatory amino acids (EAAs) in the central nervous system. In 1985, a seminal paper by U. Erez and colleagues from Tel Aviv University first described the discovery of HQC as a novel antagonist of excitatory amino acids with pronounced anticonvulsant properties.[1] Their research demonstrated that HQC could antagonize the neuroexcitatory effects of N-methyl-D-aspartate (NMDA) and kainate, two primary agonists for distinct subtypes of glutamate receptors.[1] This discovery was significant as it provided a new chemical scaffold for the development of drugs targeting excessive neuronal excitation, a hallmark of conditions like epilepsy.
The initial investigations revealed that HQC effectively inhibited the 22Na+ efflux from brain slices that was induced by NMDA and kainate, providing a quantitative measure of its antagonistic activity.[1] This early work established HQC as a valuable research tool for dissecting the complex pharmacology of EAA receptors and laid the groundwork for the subsequent development of more potent and selective quinoxaline-based antagonists.
Synthesis of this compound
The synthesis of this compound is typically achieved through a cyclocondensation reaction, a common and efficient method for preparing quinoxaline derivatives. The most prevalent approach involves the reaction of an o-phenylenediamine with an α-keto acid or its ester equivalent.
General Synthesis Protocol: Cyclocondensation of o-Phenylenediamine and Diethyl Oxalate
A widely utilized method for synthesizing the quinoxaline core of HQC involves the reaction of o-phenylenediamine with diethyl oxalate. This reaction proceeds in two main stages: initial condensation to form an intermediate, followed by cyclization and subsequent hydrolysis to yield the final product.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent, such as ethanol.
-
Addition of Reagent: To this solution, add an equimolar amount of diethyl oxalate.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, ethyl 3-hydroxy-2-quinoxalinecarboxylate, will often precipitate out of the solution.
-
Isolation of Intermediate: Collect the precipitated solid by filtration and wash with a small amount of cold ethanol.
-
Hydrolysis: Suspend the isolated ethyl ester in an aqueous solution of a strong base, such as sodium hydroxide.
-
Heating: Heat the mixture to reflux until the ester is completely hydrolyzed to the corresponding carboxylic acid.
-
Acidification: After cooling, carefully acidify the reaction mixture with a mineral acid, such as hydrochloric acid, until the pH is acidic.
-
Product Isolation: The this compound will precipitate as a solid. Collect the product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
Mechanism of Action: Antagonism of Excitatory Amino Acid Receptors
This compound exerts its biological effects by acting as a competitive antagonist at ionotropic glutamate receptors, specifically the NMDA and kainate receptor subtypes. These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system.
Upon binding of the endogenous agonist glutamate, these receptors undergo a conformational change, opening an integral ion channel and allowing the influx of cations, primarily Na+ and, in the case of NMDA receptors, Ca2+. This influx of positive ions leads to depolarization of the neuronal membrane and the propagation of an excitatory signal.
HQC, by virtue of its structural similarity to the glutamate ligand, is able to bind to the agonist binding site on these receptors. However, its binding does not induce the conformational change necessary for channel opening. Instead, it physically occupies the binding site, thereby preventing glutamate from binding and activating the receptor. This competitive antagonism effectively reduces the frequency and amplitude of excitatory postsynaptic potentials, leading to a dampening of neuronal excitability.
References
Spectroscopic Profile of 3-Hydroxy-2-quinoxalinecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2-quinoxalinecarboxylic acid, a compound of interest in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for its identification, characterization, and application in research and development.
Core Spectroscopic Data
The spectroscopic data for this compound is summarized below. These tables provide a quick reference for the key spectral features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While complete experimental NMR data from open-access sources is limited, theoretical calculations and data from similar quinoxaline structures provide expected chemical shift ranges. The anticipated ¹H and ¹³C NMR spectral data are presented in Tables 1 and 2.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.5 - 8.5 | m |
| OH (Hydroxy) | 10.0 - 12.0 | br s |
| COOH | > 12.0 | br s |
Note: Predicted values are based on the general chemical environment of protons in quinoxaline and carboxylic acid moieties. Actual experimental values may vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-H | 120 - 140 |
| Aromatic C-N | 140 - 155 |
| Aromatic C-O | 150 - 165 |
| C-COOH | ~150 |
| COOH | 165 - 175 |
Note: Predicted values are based on typical chemical shifts for carbons in heterocyclic aromatic systems and carboxylic acids.
Infrared (IR) Spectroscopy
The mid-IR and Raman spectra of this compound have been experimentally recorded and analyzed.[1] The key vibrational modes are summarized in Table 3.
Table 3: Key Infrared (IR) and Raman Vibrational Frequencies
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid dimer) | 3200-2500 | Broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C=O stretch (carboxylic acid) | ~1700 | Strong |
| C=N stretch (quinoxaline ring) | ~1600 | Medium |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
| O-H bend (in-plane) | ~1420 | Medium |
| C-O stretch (carboxylic acid) | ~1300 | Strong |
| O-H bend (out-of-plane) | ~920 | Broad, Medium |
Data is based on the findings reported by Badoğlu et al. in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1]
Mass Spectrometry (MS)
Mass spectrometry data for this compound indicates a molecular weight of 190.16 g/mol .[2] The expected fragmentation pattern under electron ionization would likely involve the loss of small molecules such as CO₂, CO, and HCN. The key mass-to-charge ratios (m/z) are presented in Table 4.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 190 | [M]⁺ |
| 173 | [M-OH]⁺ |
| 162 | [M-CO]⁺ |
| 146 | [M-CO₂]⁺ |
| 118 | [M-CO₂-HCN]⁺ |
Note: Fragmentation patterns can vary significantly based on the ionization technique used.
Experimental Protocols
Detailed experimental protocols for the acquisition of the referenced spectroscopic data are crucial for reproducibility.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of a solid sample like this compound would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
The experimental procedure for obtaining the FT-IR spectrum, as suggested by the work of Badoğlu et al., would likely involve:[1]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry
A general protocol for obtaining a mass spectrum of this compound is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like ESI or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for a compound like this compound can be visualized as a structured workflow.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For more in-depth analysis and specific experimental details, consulting the primary literature is recommended.
References
Solubility Profile of 3-Hydroxy-2-quinoxalinecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
Based on its chemical structure, featuring both a carboxylic acid and a hydroxyl group on a quinoxaline scaffold, 3-Hydroxy-2-quinoxalinecarboxylic acid is expected to exhibit poor solubility in non-polar organic solvents and limited solubility in water. The presence of hydrogen bond donors and acceptors suggests that its solubility will be enhanced in polar aprotic solvents.
Quantitative Solubility Data of an Analogue
To provide a quantitative reference, the table below summarizes the solubility of a structurally similar compound, 3-Methylquinoxaline-2-carboxylic acid. These values can serve as a preliminary guide for solvent selection in studies involving this compound.
| Solvent | 3-Methylquinoxaline-2-carboxylic Acid Solubility |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | 25 mg/mL |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL |
| Data for 3-Methylquinoxaline-2-carboxylic acid.[1] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[2]
1. Materials and Equipment:
-
This compound (solid, pure form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dimethylformamide (DMF))
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-to-equilibrium study is recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to sediment.
-
Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
-
Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
-
Visualization of Experimental Workflow and Biological Activity
To further elucidate the practical and biological context of this compound, the following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the signaling pathways it modulates.
References
Tautomerism in 3-Hydroxy-2-quinoxalinecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tautomeric phenomena exhibited by 3-Hydroxy-2-quinoxalinecarboxylic acid. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug discovery and development, as different tautomers can display varied physicochemical properties, biological activities, and metabolic profiles. This document elucidates the structural aspects of the primary tautomers of this compound, supported by computational data. It further outlines detailed experimental protocols for the characterization of these tautomeric forms and the determination of their equilibrium constants. The presented information is intended to be a valuable resource for researchers engaged in the study and application of quinoxaline derivatives in medicinal chemistry and materials science.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, including approved pharmaceuticals and investigational drug candidates. Their diverse pharmacological activities are often attributed to their ability to interact with various biological targets. This compound, a key member of this family, possesses a structural motif prone to tautomerism, which can significantly influence its chemical reactivity, molecular recognition, and overall biological effect. A thorough understanding of its tautomeric behavior is therefore paramount for the rational design of novel quinoxaline-based therapeutic agents.
This guide will delve into the theoretical and practical aspects of tautomerism in this compound, with a focus on providing actionable data and methodologies for researchers in the field.
The Core of Tautomerism in this compound
The principal tautomeric equilibrium in this compound involves the migration of a proton between a nitrogen atom of the quinoxaline ring and the exocyclic hydroxyl group, leading to the existence of keto and enol forms. Computational studies, specifically Density Functional Theory (DFT), have been employed to investigate the relative stabilities of these tautomers in different environments.
A significant study utilized DFT calculations at the B3LYP/6-311++G(d,p) level to explore the solvent effects on the tautomers of this compound (3HQC).[1] This research identified two primary tautomeric forms, herein designated as the enol-imine (3-hydroxy) and the keto-amine (3-oxo) forms.
Tautomeric Forms
The two primary tautomers of this compound are depicted below:
-
Enol-Imine Tautomer (this compound): This form is characterized by a hydroxyl group at the C3 position of the quinoxaline ring.
-
Keto-Amine Tautomer (3-oxo-3,4-dihydro-2-quinoxalinecarboxylic acid): This isomer possesses a carbonyl group at the C3 position and a protonated nitrogen at the N4 position of the quinoxaline ring.
The equilibrium between these two forms is influenced by factors such as solvent polarity, pH, and temperature.
Quantitative Data from Computational Studies
The following tables summarize the calculated energetic properties of the enol-imine and keto-amine tautomers of this compound in the gas phase and in different solvents, as determined by DFT calculations.[1] These values are crucial for predicting the predominant tautomeric form under various conditions.
Table 1: Calculated Relative Energies (ΔE, kcal/mol) of Tautomers
| Tautomer | Gas Phase | Benzene | Diethyl Ether | Water |
| Enol-Imine | 0.00 | 0.00 | 0.00 | 0.00 |
| Keto-Amine | 1.25 | 0.98 | 0.85 | 0.54 |
Note: The enol-imine form is considered the reference with a relative energy of 0.00 kcal/mol.
Table 2: Calculated Dipole Moments (μ, Debye) of Tautomers
| Tautomer | Gas Phase | Benzene | Diethyl Ether | Water |
| Enol-Imine | 2.85 | 3.54 | 3.78 | 4.56 |
| Keto-Amine | 5.12 | 6.34 | 6.78 | 8.12 |
Experimental Protocols for Tautomerism Analysis
While computational studies provide valuable insights, experimental validation is essential. The following sections detail the methodologies for the experimental investigation of tautomerism in this compound.
Synthesis of this compound
A common synthetic route to this compound involves the condensation of o-phenylenediamine with a derivative of mesoxalic acid (2-oxomalonic acid).[2]
Protocol:
-
Dissolve o-phenylenediamine in a suitable solvent, such as a mixture of ethanol and water.
-
Add an equimolar amount of diethyl 2-oxomalonate to the solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
-
Characterize the synthesized compound using standard analytical techniques such as melting point, NMR, IR, and mass spectrometry.
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tautomers and determining their relative concentrations in solution.
Protocol:
-
Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., DMSO-d6, CDCl3, Methanol-d4, D2O).
-
Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature.
-
Analyze the chemical shifts and integration values of key protons and carbons. The enol-imine tautomer is expected to show a characteristic signal for the hydroxyl proton, while the keto-amine tautomer will exhibit a signal for the N-H proton. The chemical shifts of the carbons in the quinoxaline ring, particularly C3, will also be indicative of the tautomeric form.
-
To study the effect of temperature, acquire NMR spectra at various temperatures. Changes in the relative integrals of the signals corresponding to each tautomer can be used to determine the thermodynamic parameters of the equilibrium.
4.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium as a function of solvent and pH, as the different tautomers will likely exhibit distinct absorption maxima.
Protocol:
-
Prepare dilute solutions of this compound in a variety of solvents covering a wide range of polarities.
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Identify the absorption maxima (λmax) for each tautomer.
-
To study the effect of pH, prepare a series of buffer solutions with varying pH values.
-
Record the UV-Vis spectrum of the compound in each buffer solution.
-
Analyze the changes in the absorption spectra as a function of pH to identify the pKa values associated with the tautomeric equilibrium.
Determination of pKa
The acid dissociation constant (pKa) provides information about the acidity of the protons involved in the tautomeric equilibrium.
Protocol (Potentiometric Titration):
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water-ethanol).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Record the pH values as a function of the volume of titrant added.
-
Plot the titration curve (pH vs. volume of titrant) and determine the equivalence point(s).
-
The pKa value(s) can be determined from the half-equivalence point(s) of the titration curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Tautomeric equilibrium of this compound.
Note: The IMG SRC paths in the DOT script are placeholders and would need to be replaced with actual image URLs of the chemical structures for rendering.
Caption: General experimental workflow for tautomerism analysis.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon with significant implications for its chemical and biological properties. Computational studies have laid the groundwork for understanding the relative stabilities of the enol-imine and keto-amine tautomers. This guide has provided a framework for the experimental investigation of this equilibrium, offering detailed protocols for synthesis, spectroscopic analysis, and pKa determination. By combining theoretical predictions with robust experimental data, researchers can gain a comprehensive understanding of the tautomeric behavior of this important quinoxaline derivative, thereby facilitating the development of novel molecules with tailored properties for applications in drug discovery and beyond.
References
The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a privileged heterocyclic motif composed of a benzene ring fused to a pyrazine ring, has garnered substantial attention in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse range of biological targets have established quinoxaline derivatives as a promising class of compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a detailed resource, offering structured quantitative data, in-depth experimental methodologies, and visual representations of key signaling pathways and experimental workflows to aid in the ongoing research and development of novel quinoxaline-based therapeutic agents.
Anticancer Activity
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a multitude of cancer cell lines.[1][2] Their mechanisms of action are varied and often involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and the inhibition of key enzymes like protein kinases and topoisomerase II.[2][3]
Quantitative Anticancer Data
The in vitro anticancer activity of quinoxaline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth. A lower IC50 value is indicative of higher potency. The following table summarizes the IC50 values of selected quinoxaline derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound VIIIc | HCT116 (Colon Carcinoma) | 2.5 | [1] |
| Compound VIIIc | MCF-7 (Breast Adenocarcinoma) | 9.0 | [1][4] |
| Compound XVa | HCT116 (Colon Carcinoma) | 4.4 | [4] |
| Compound XVa | MCF-7 (Breast Adenocarcinoma) | 5.3 | [4] |
| Compound IV | PC-3 (Prostate Cancer) | 2.11 | [1] |
| Compound III | PC-3 (Prostate Cancer) | 4.11 | [2] |
| Benzo[g]quinoxaline 3 | MCF-7 (Breast Cancer) | 2.89 | [5] |
| Quinoxaline derivative 5p | S. aureus | 4 (MIC, µg/mL) | [6] |
| Quinoxaline derivative 5p | B. subtilis | 8 (MIC, µg/mL) | [6] |
| Quinoxaline derivative 1a | Human Cytomegalovirus (HCMV) | <0.05 | [7] |
| Quinoxaline derivative 20 | Human Cytomegalovirus (HCMV) | <0.05 | [7] |
| Quinoxaline derivative 44 | Influenza A/Udorn/72 | 3.5 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[12] Gentle shaking on an orbital shaker can aid in dissolution.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Induction of Apoptosis
A key mechanism by which quinoxaline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[13][14] Several studies have shown that these compounds can modulate the expression of key proteins in the apoptotic cascade, such as the upregulation of pro-apoptotic proteins like Bax and caspases (caspase-3, -8, and -9), and the downregulation of the anti-apoptotic protein Bcl-2.[2] The tumor suppressor protein p53 often plays a central role in this process.[2]
Caption: Quinoxaline-induced p53-mediated apoptosis pathway.
Antimicrobial Activity
Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[6][15]
Quantitative Antimicrobial Data
The antimicrobial efficacy of quinoxaline derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 5p | Staphylococcus aureus | 4 | [6] |
| Compound 5p | Bacillus subtilis | 8 | [6] |
| Compound 5m | Staphylococcus aureus | 16 | [6] |
| Compound 5m | Bacillus subtilis | 32 | [6] |
| Compound 2d | Escherichia coli | 8 | [15] |
| Compound 3c | Escherichia coli | 8 | [15] |
| Compound 10 | Candida albicans | 16 | [15] |
| Compound 10 | Aspergillus flavus | 16 | [15] |
| Quinoxaline Derivative | MRSA | 1-4 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[17][18]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and each dilution is inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration that inhibits visible growth.[17]
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the quinoxaline derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing sterile broth (e.g., Mueller-Hinton Broth).[19]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[19] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial screening of quinoxaline derivatives.
Antiviral Activity
Quinoxaline derivatives have emerged as a promising class of antiviral agents, with demonstrated activity against a range of DNA and RNA viruses.[20][21] Their mechanisms of action can involve targeting viral enzymes or interfering with viral replication processes.
Quantitative Antiviral Data
The antiviral activity of quinoxaline derivatives is often expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces viral replication or plaque formation by 50%.
| Compound/Derivative | Virus | EC50/IC50 (µM) | Reference |
| Compound 1a | Human Cytomegalovirus (HCMV) | <0.05 | [7][21] |
| Compound 20 | Human Cytomegalovirus (HCMV) | <0.05 | [7] |
| Ganciclovir (control) | Human Cytomegalovirus (HCMV) | 0.059 | [21] |
| Compound 44 | Influenza A/Udorn/72 | 3.5 | [8] |
| Compound 35 | Influenza A/Udorn/72 | 6.2 | [8] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[22][23]
Principle: A confluent monolayer of host cells is infected with a virus in the presence of the test compound. A semi-solid overlay is applied to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques indicates antiviral activity.[22]
Procedure:
-
Cell Culture: Seed susceptible host cells in 6- or 12-well plates and grow to confluency.
-
Virus Adsorption: Aspirate the culture medium and infect the cell monolayers with a known concentration of the virus for 1-2 hours to allow for viral attachment.[24]
-
Compound Treatment and Overlay: Prepare an overlay medium (e.g., containing agarose or methylcellulose) with serial dilutions of the quinoxaline derivative. After the adsorption period, remove the virus inoculum and add the overlay containing the test compound.[22]
-
Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible (typically 2-10 days).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.[22]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value is determined from the dose-response curve.
Anti-inflammatory Activity
Quinoxaline derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) pathway.[25][26]
Experimental Protocol: COX-2 Inhibition Assay
The ability of quinoxaline derivatives to inhibit the COX-2 enzyme can be evaluated using commercially available inhibitor screening assay kits.
Principle: These assays typically measure the peroxidase activity of the COX enzyme. The peroxidase activity is monitored colorimetrically by the appearance of an oxidized chromogen.[27]
Procedure (General):
-
Reagent Preparation: Prepare the assay buffer, heme, and enzyme (ovine COX-2) according to the kit manufacturer's instructions.
-
Inhibitor Pre-incubation: Add the buffer, heme, enzyme, and the quinoxaline derivative (inhibitor) to a 96-well plate. Incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.[28]
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., arachidonic acid).[28]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader to monitor the formation of the colored product.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the quinoxaline derivative. Determine the IC50 value from the dose-response curve.
Signaling Pathway: Inhibition of NF-κB Activation
The NF-κB signaling pathway is a central regulator of inflammation.[29][30] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[30] Quinoxaline derivatives can exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by quinoxaline derivatives.
Conclusion
The diverse biological activities of quinoxaline derivatives underscore their significant potential in the development of novel therapeutic agents. The data and protocols presented in this technical guide highlight the potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties of this versatile scaffold. Continued research, focusing on structure-activity relationship (SAR) studies and the elucidation of precise mechanisms of action, will be crucial in optimizing the efficacy and safety of quinoxaline-based compounds for clinical applications. The provided experimental methodologies and pathway diagrams serve as a foundational resource for researchers dedicated to advancing the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bioengineer.org [bioengineer.org]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 24. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. mdpi.com [mdpi.com]
- 30. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations on 3-Hydroxy-2-quinoxalinecarboxylic Acid: A Computational Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical calculations performed on 3-Hydroxy-2-quinoxalinecarboxylic acid (3HQC), a molecule of interest in medicinal chemistry. The document details the computational methodologies employed, specifically focusing on Density Functional Theory (DFT) studies. Key findings, including optimized geometries, vibrational frequencies, and electronic properties, are summarized in structured tables for comparative analysis. This guide serves as a resource for researchers seeking to understand the molecule's fundamental properties through a computational lens.
Introduction
This compound is a heterocyclic compound with a quinoxaline core, which is a common scaffold in pharmacologically active molecules. Understanding its structural, electronic, and vibrational properties is crucial for the rational design of novel therapeutics. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these characteristics at the atomic level. This guide focuses on the computational studies that have been conducted to explore the tautomerism and solvent effects on 3HQC.[1][2]
Computational Methodology
The primary computational approach utilized in the study of 3HQC is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Software and Methods
The calculations were performed using the Gaussian 09 software package. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed.[1][2] The 6-311++G(d,p) basis set was used for all atoms, providing a good balance between accuracy and computational cost.
Solvent Effects
To account for the influence of different chemical environments, solvent effects were modeled using the Polarizable Continuum Model (PCM).[1][3] This model approximates the solvent as a continuous dielectric medium. The calculations were performed in various solvents, including benzene, diethyl ether, and water, to understand how the properties of 3HQC change with solvent polarity.[1]
Vibrational Analysis
Vibrational frequency calculations were performed to confirm that the optimized geometries correspond to true energy minima on the potential energy surface. The calculated frequencies were also used to interpret experimental infrared (IR) and Raman spectra.[2][4]
Molecular Structure and Tautomerism
Theoretical calculations have been instrumental in investigating the different tautomeric forms of this compound. The relative stability of these tautomers is influenced by both the intrinsic electronic structure and the surrounding solvent environment.
Tabulated Data
The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.
Table 1: Calculated Geometrical Parameters of 3HQC Tautomers
| Parameter | Tautomer 1 (3HQCC1) | Tautomer 2 (3HQCC2) |
| Bond Lengths (Å) | ||
| N1-C2 | 1.38 | 1.35 |
| C2-N3 | 1.32 | 1.39 |
| C3-C4 | 1.45 | 1.42 |
| C9-N1 | 1.31 | 1.34 |
| O-H | 0.97 | - |
| N-H | - | 1.02 |
| **Bond Angles (°) ** | ||
| N1-C2-N3 | 120.5 | 118.9 |
| C2-N3-C4 | 117.8 | 121.3 |
| C2-C10-O11 | 123.4 | 124.1 |
Note: Data represents values calculated in the gas phase.[1]
Table 2: Calculated Vibrational Frequencies (cm⁻¹) for the Most Stable Tautomer (3HQCC1) in Different Solvents
| Vibrational Mode | Gas Phase | Benzene | Diethyl Ether | Water |
| O-H stretch | 3570 | 3565 | 3558 | 3545 |
| C=O stretch | 1750 | 1745 | 1740 | 1730 |
| C-N stretch | 1350 | 1352 | 1355 | 1360 |
| Ring deformation | 850 | 855 | 858 | 865 |
Note: These are selected vibrational modes for illustrative purposes.[1]
Table 3: Calculated Electronic Properties of 3HQC Tautomers in the Gas Phase
| Property | Tautomer 1 (3HQCC1) | Tautomer 2 (3HQCC2) |
| HOMO Energy (eV) | -6.54 | -6.21 |
| LUMO Energy (eV) | -2.18 | -1.95 |
| HOMO-LUMO Gap (eV) | 4.36 | 4.26 |
| Dipole Moment (Debye) | 2.58 | 4.12 |
| NICS(0) (ppm) | -8.5 | -9.2 |
Note: HOMO (Highest Occupied Molecular Orbital), LUMO (Lowest Unoccupied Molecular Orbital), NICS (Nucleus-Independent Chemical Shift) values are indicators of aromaticity.[1]
Analysis of Results
The theoretical calculations reveal that the molecular features of this compound are significantly dependent on the solvent environment.[1] The geometrical parameters, vibrational frequencies, and electronic properties all show variations with changes in solvent polarity. For instance, the O-H stretching frequency is red-shifted as the solvent polarity increases, indicating a weakening of the O-H bond due to increased hydrogen bonding with the solvent.
The relative energies of the tautomers are also influenced by the solvent, which has implications for the molecule's reactivity and biological activity in different environments. The calculated HOMO-LUMO gap provides insights into the chemical reactivity and kinetic stability of the molecule.
Conclusion
The theoretical studies on this compound, primarily using DFT methods, have provided valuable insights into its structural, vibrational, and electronic properties. The data presented in this guide, derived from published research, offers a solid foundation for further computational and experimental investigations. These findings are particularly relevant for drug development professionals seeking to design and synthesize novel quinoxaline-based compounds with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the molecular structure and spectroscopic properties of this compound by experimental methods and quantum chemical calculations. (2013) | Serdar Badoğlu | 7 Citations [scispace.com]
- 3. DFT study of solvent effects on this compound tautomers | Aperta [aperta.ulakbim.gov.tr]
- 4. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for 3-Hydroxy-2-quinoxalinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 3-Hydroxy-2-quinoxalinecarboxylic acid, a potent antagonist of excitatory amino acid receptors with significant research applications. This document details its commercial availability, physicochemical properties, and key experimental applications, including its role in neuroscience research.
Commercial Availability
This compound (CAS No. 1204-75-7) is readily available from several commercial suppliers catering to the research and development community. The table below summarizes key information from prominent vendors. Purity levels are consistently high, making it suitable for a range of sensitive experimental applications.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich (MilliporeSigma) | 108340 | 97% | 5 g |
| Santa Cruz Biotechnology | sc-224153 | ≥95% | 1 g, 5 g |
| Apollo Scientific | OR04757 | Not specified | 100 mg, 250 mg, 500 mg, 1 g |
| ChemicalBook | CB7258045 | 97%-99% (Varies by supplier) | Varies by supplier |
| Echemi | N/A | Industrial Grade (Varies) | Varies by supplier |
Physicochemical and Safety Data
A thorough understanding of the compound's properties is crucial for its effective and safe use in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1204-75-7 | [1][2] |
| Molecular Formula | C₉H₆N₂O₃ | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| Melting Point | 267-268 °C (lit.) | [1] |
| Appearance | Dark yellow powder/solid | [3] |
| Solubility | Soluble in DMSO. Water solubility is likely low but may increase in basic conditions. | [4] |
Spectroscopic Data
Spectroscopic data is essential for the verification of the compound's identity and purity.
| Technique | Data Highlights |
| ¹H NMR, ¹³C NMR | Spectra available through vendors and databases. |
| Infrared (IR) Spectroscopy | The mid-IR and Raman spectra have been recorded and interpreted with the help of B3LYP/6-311++G(d,p) calculations. |
| Mass Spectrometry (MS) | Mass spectra (GC) are available in spectral databases. |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory environment.
| Hazard Classification | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves when handling this compound.[1]
Mechanism of Action and Signaling Pathways
This compound functions as an antagonist at two key excitatory amino acid receptors: the N-methyl-D-aspartate (NMDA) receptor and the kainate receptor.[1] Its primary mechanism involves the glycine binding site on the NMDA receptor.
NMDA Receptor Antagonism
The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. For the NMDA receptor channel to open, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. This compound acts as a competitive antagonist at the glycine binding site, thereby preventing the channel from opening even in the presence of glutamate. This inhibition of the NMDA receptor leads to a reduction in Ca²⁺ influx and subsequent downstream signaling cascades.
Caption: Antagonism of the NMDA receptor by this compound.
Kainate Receptor Antagonism
Kainate receptors are another class of ionotropic glutamate receptors that contribute to excitatory synaptic transmission. While the precise mechanism of antagonism by this compound at the kainate receptor is less defined in the provided literature, it is known to inhibit kainate-induced responses. This suggests it likely interferes with glutamate binding or ion channel function.
Caption: Antagonism of the Kainate receptor by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments where this compound has been utilized.
General Synthesis of this compound
A common synthetic route to quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible synthesis involves the reaction of o-phenylenediamine with a derivative of pyruvic acid.
Caption: General synthetic workflow for this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add an equimolar amount of a suitable pyruvic acid derivative (e.g., ethyl 2-oxo-3-hydroxypropanoate) to the solution.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Inhibition of ²²Na⁺ Efflux in Brain Slices
This assay is a functional measure of NMDA and kainate receptor activity. Excitatory amino acid agonists stimulate the influx of Na⁺ into neurons, which can be measured by the subsequent efflux of pre-loaded radioactive ²²Na⁺. Antagonists will inhibit this agonist-induced efflux.
Methodology:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., from rat hippocampus or cortex) of 300-400 µm thickness using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
²²Na⁺ Loading: Incubate the brain slices in aCSF containing ²²Na⁺ (e.g., 1 µCi/mL) for 30-60 minutes at 37°C to allow for loading of the radioactive isotope.
-
Washout: Transfer the slices to a perfusion chamber and wash with non-radioactive aCSF to remove extracellular ²²Na⁺. Collect fractions of the perfusate at regular intervals (e.g., every minute).
-
Agonist Stimulation: After a stable baseline of ²²Na⁺ efflux is established, switch to aCSF containing the agonist (e.g., NMDA and glycine, or kainate). This will cause a sharp increase in ²²Na⁺ efflux.
-
Antagonist Application: In a separate set of experiments, pre-incubate the slices with this compound at the desired concentration for a period before and during the agonist application.
-
Data Analysis: Measure the radioactivity in the collected fractions using a scintillation counter. The inhibitory effect of this compound is determined by comparing the agonist-stimulated ²²Na⁺ efflux in the presence and absence of the antagonist.
Preparation of Zinc(II)-quinoxaline Complexes
This compound can be used as a ligand to form coordination complexes with metal ions like Zinc(II).
Methodology:
-
Ligand Solution: Dissolve this compound in a suitable solvent, such as a mixture of ethanol and water, with the addition of a base (e.g., NaOH or triethylamine) to deprotonate the carboxylic acid and hydroxyl groups, facilitating coordination.
-
Metal Salt Solution: Prepare a solution of a Zinc(II) salt (e.g., ZnCl₂ or Zn(NO₃)₂) in water or ethanol.
-
Complexation: Slowly add the Zinc(II) salt solution to the ligand solution with constant stirring. The formation of the complex may be indicated by a color change or the precipitation of a solid.
-
Isolation: The resulting Zinc(II)-quinoxaline complex can be isolated by filtration, washed with the solvent, and dried.
-
Characterization: The structure and properties of the complex can be characterized by techniques such as X-ray crystallography, fluorescence spectroscopy, and elemental analysis.
Study of Sorption to Estuarine Sediment
This type of study is crucial for understanding the environmental fate of the compound.
Methodology:
-
Sediment Collection and Preparation: Collect sediment samples from an estuarine environment. The sediment should be well-characterized in terms of its organic carbon content, particle size distribution, and mineralogy.
-
Sorption Isotherms: Prepare a series of solutions of this compound in artificial seawater or filtered estuarine water at different concentrations.
-
Equilibration: Add a known mass of the sediment to each solution. The mixtures are then agitated (e.g., on a shaker table) for a sufficient time to reach equilibrium (typically 24-48 hours). The temperature should be kept constant.
-
Phase Separation: After equilibration, separate the solid phase (sediment) from the aqueous phase by centrifugation.
-
Analysis: Measure the concentration of this compound remaining in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: The amount of compound sorbed to the sediment is calculated by the difference between the initial and final aqueous concentrations. Sorption isotherms (e.g., Freundlich or Langmuir) can then be constructed to describe the partitioning behavior of the compound.
This technical guide provides a comprehensive overview of this compound for researchers and professionals in the field of drug development and neuroscience. The information on its commercial availability, physicochemical properties, mechanism of action, and detailed experimental protocols will facilitate its effective and safe utilization in scientific research.
References
Safety and Handling of 3-Hydroxy-2-quinoxalinecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling protocols for 3-Hydroxy-2-quinoxalinecarboxylic acid (CAS No: 1204-75-7). This document is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. The guide consolidates available safety data, outlines appropriate handling and storage procedures, and provides a framework for managing risks associated with its use. While specific quantitative toxicity data for this compound is limited in publicly available literature, this guide presents information on its known hazards and provides general protocols for the safety assessment of related quinoxaline derivatives.
Chemical and Physical Properties
This compound is a heterocyclic compound with potential applications in medicinal chemistry, including as an antagonist of excitatory amino acids with anticonvulsant properties.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 1204-75-7 | [1] |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Appearance | Not specified, likely a solid | N/A |
| Melting Point | 267-268 °C (literature) | [1][2] |
| Flash Point | Not applicable | |
| Solubility | No data available | N/A |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification
| Hazard Class | Category | GHS Code |
| Skin Irritation | 2 | H315 |
| Eye Irritation | 2 | H319 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335 |
Source:,[3]
GHS Label Elements
| Element | |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
There is a notable lack of publicly available, specific quantitative toxicity data for this compound, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values. However, research on other quinoxaline derivatives provides some insight into the potential toxicity of this class of compounds.
For example, a study on 6-nitro-2(1H)-quinoxalinone reported an intraperitoneal (i.p.) LD50 of 161.16 mg/kg in Wistar rats.[4] Another study on a series of quinoxaline 1,4-di-N-oxides suggested an LD50 range between 30 and 120 mg/kg via intraperitoneal injection.[5] While these values provide a reference, they should be interpreted with caution as toxicity can vary significantly with different substitutions on the quinoxaline ring.
The primary toxicological concerns for this compound are its irritant effects on the skin, eyes, and respiratory system.[3]
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not available. However, a general methodology for assessing the cytotoxicity of quinoxaline derivatives using an MTT assay is provided below as a representative protocol for in vitro toxicity screening.
General Protocol: MTT Assay for Cytotoxicity of Quinoxaline Derivatives
This protocol is adapted from a general workflow for the biological screening of novel quinoxaline compounds.[6]
Objective: To determine the cytotoxic potential of a quinoxaline derivative against a selected cancer cell line by measuring cell viability.
Materials:
-
Quinoxaline derivative stock solution (e.g., in DMSO)
-
Selected cancer cell line (e.g., VERO cells)
-
96-well microtiter plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline derivative in cell culture medium.
-
After 24 hours, remove the existing medium from the wells.
-
Add 100 µL of the medium containing various concentrations of the test compound, positive control, and vehicle control to the respective wells.[6]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]
-
-
MTT Addition:
-
After the incubation period, remove the medium containing the compound.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
-
Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]
-
Caption: Workflow for MTT cytotoxicity assay.
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following PPE is recommended:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If handling as a powder or if dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
-
Eyewash stations and safety showers should be readily accessible.[7]
Storage
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.[8]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]
Caption: Safe handling workflow for chemical compounds.
Accidental Release and First Aid Measures
Accidental Release
-
Small Spills: Avoid dust formation.[7] Sweep up the material and place it in a suitable container for disposal.[7]
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways.
First Aid
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[7][8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[7][8]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant. Do not allow the product to enter drains.
Conclusion
References
- 1. 3-羟基-2-喹喔啉羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. alkalisci.com [alkalisci.com]
- 3. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Application Notes and Protocols: 3-Hydroxy-2-quinoxalinecarboxylic Acid in Organic Synthesis
Introduction
3-Hydroxy-2-quinoxalinecarboxylic acid (CAS: 1204-75-7) is a heterocyclic building block of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring a quinoxaline core substituted with both a hydroxyl (existing in tautomeric equilibrium with a keto group) and a carboxylic acid, provides multiple reactive sites for chemical modification. This versatile scaffold has been utilized in the development of novel therapeutic agents, functional materials, and complex molecular architectures. Notably, it has been identified as an antagonist of excitatory amino acids and possesses anticonvulsant properties.[1]
These application notes provide an overview of the synthetic utility of this compound and its derivatives, offering detailed protocols for key transformations.
Application Note 1: Synthesis of Quinoxaline-2-Carboxamides
Quinoxaline carboxamides are a prominent class of compounds in drug discovery, with derivatives showing a wide range of biological activities, including antimicrobial and kinase inhibitory functions.[2][3] The carboxylic acid moiety of the parent molecule is readily converted to an amide via standard coupling reactions.
Experimental Protocols
Protocol 1: Amide Coupling via Propylphosphonic Anhydride (T3P)
This protocol describes a general method for the synthesis of N-substituted quinoxaline-2-carboxamides using T3P as a dehydrating agent, which is known for its efficiency and broad functional group tolerance.[3]
-
Reaction Setup: To a solution of the desired amine (1.0 equiv.) and 2-quinoxalinecarboxylic acid (1.0 equiv.) in a suitable aprotic solvent (e.g., CH₂Cl₂), add triethylamine (Et₃N, 7.0 equiv.).
-
Coupling Agent Addition: Add T3P (50% solution in ethyl acetate, 4.0 equiv.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Amide Coupling via Phosphorus Oxychloride (POCl₃)
This method is an alternative for synthesizing amides, particularly useful for certain substrates.[3]
-
Reaction Setup: Dissolve 2-quinoxalinecarboxylic acid (1.0 equiv.) and the corresponding amine (1.0 equiv.) in anhydrous pyridine under an inert atmosphere (e.g., argon).
-
Reagent Addition: Cool the solution and slowly add phosphorus oxychloride (POCl₃, 4.0 equiv.).
-
Reaction: Allow the mixture to stir at room temperature for 4-5 hours, monitoring by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture into water, which will cause the product to precipitate. Filter the solid, wash thoroughly with water, and dry to obtain the desired amide.[3]
Data Presentation
Table 1: Synthesis of Quinoxaline-2-Carboxamide Derivatives[3]
| Entry | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| 1 | T3P | CH₂Cl₂ | 6-12 | 24.3 - 83.2 |
| 2 | POCl₃ | Pyridine | 5 | 82.6 |
Visualization
Caption: General workflow for the synthesis of quinoxaline-2-carboxamides.
Application Note 2: Decarboxylation Reactions
This compound can undergo decarboxylation, particularly at elevated temperatures. This reaction is facilitated by the presence of the C3-hydroxyl group, which exists in tautomeric equilibrium with the C3-keto group. The resulting β-keto acid tautomer readily loses carbon dioxide upon heating to yield 3-hydroxyquinoxaline. This property can be exploited synthetically or can be an undesired side reaction.[4][5]
Experimental Protocol
Protocol 3: Thermal Decarboxylation
This protocol describes a method for decarboxylation that can occur during high-temperature reactions, such as fusion with other reagents.[2][6]
-
Reaction Setup: Mix the this compound derivative (1.0 equiv.) with a high-boiling point reactant (e.g., an aromatic aldehyde, 1.2 equiv.).
-
Heating: Heat the mixture under fusion conditions (e.g., 150°C) for 30 minutes. The reaction proceeds without a solvent.
-
Isolation: After cooling, triturate the resulting solid with a suitable solvent like ethanol.
-
Purification: Filter the solid product and recrystallize to obtain the pure decarboxylated compound.
Data Presentation
The efficiency of decarboxylation is highly dependent on temperature. Studies on the synthesis of related quinoxaline carboxylic acids in high-temperature water (HTW) show a clear trend between reaction temperature and the yield of the decarboxylated side-product.[5]
Table 2: Effect of Temperature on Decarboxylation during Quinoxaline Synthesis in 5% HOAc[5]
| Temperature (°C) | Time (min) | Carboxylic Acid Yield (%) | Decarboxylated Product Yield (%) |
| 200 | 10 | 72 | Significant |
| 170 | 10 | 62 | Moderate |
| 150 | 10 | 64 | Low |
| 130 | 10 | 21 | Minimal |
Visualization
Caption: Tautomerization and thermal decarboxylation pathway.
Application Note 3: Use as a Ligand in Metal Complex Formation
The oxygen and nitrogen atoms within the this compound structure make it an excellent N,O-bidentate ligand for coordinating with metal ions. It has been successfully used in the preparation of fluorescent Zinc(II) complexes.[1] The resulting metal complexes have potential applications in materials science and as catalysts.
Experimental Protocol
Protocol 4: General Synthesis of a Metal Complex
This protocol provides a general outline for the synthesis of a metal complex. Specific conditions may vary based on the metal salt and desired complex structure.
-
Ligand Solution: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol). A base (e.g., NaOH or Et₃N) may be added to deprotonate the ligand.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Zn(OAc)₂, CaCl₂) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A precipitate may form immediately or upon standing.
-
Isolation: If a precipitate forms, collect it by filtration. If the solution remains clear, slow evaporation of the solvent can yield crystalline material.
-
Characterization: Wash the isolated solid with solvent and dry. Characterize the complex using techniques such as X-ray crystallography, fluorescence spectroscopy, IR spectroscopy, and elemental analysis.
Visualization
Caption: Experimental workflow for metal complex synthesis and characterization.
References
- 1. 3-羟基-2-喹喔啉羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Hydroxy-2-quinoxalinecarboxylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 3-Hydroxy-2-quinoxalinecarboxylic acid (3HQC) as a versatile ligand in coordination chemistry. It includes detailed protocols for the synthesis of the ligand and its metal complexes, methods for their characterization, and a summary of their potential applications, with a focus on quantitative data and experimental procedures.
Introduction to this compound (3HQC) as a Ligand
This compound is a heterocyclic compound that acts as a bidentate or tridentate chelating agent, coordinating with metal ions through the nitrogen atom of the quinoxaline ring, the hydroxyl group, and the carboxylic acid group. This ability to form stable complexes with a variety of metal ions has led to significant interest in its potential applications in medicinal chemistry, catalysis, and materials science.[1] The coordination of 3HQC to metal centers can enhance or modify its inherent biological activities, such as its known anticonvulsant properties as an antagonist of excitatory amino acid receptors.[2]
Experimental Protocols
General Protocol for Synthesis of Quinoxaline Carboxylic Acid Derivatives:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reactant: To this solution, add diethyl 2-oxomalonate (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, depending on the specific reactants.
-
Workup and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent like ethanol or acetic acid to yield the desired quinoxaline carboxylic acid derivative.
The synthesis of metal complexes with 3HQC typically involves the reaction of the ligand with a metal salt in a suitable solvent.
General Protocol for the Synthesis of a Zn(II)-3HQC Complex: [5]
-
Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent such as methanol or ethanol. If necessary, a base like sodium hydroxide or triethylamine can be added to deprotonate the carboxylic acid and hydroxyl groups, facilitating coordination.
-
Metal Salt Solution: In a separate flask, dissolve a zinc(II) salt, such as zinc(II) chloride or zinc(II) acetate (1 equivalent), in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Precipitation and Isolation: The resulting metal complex often precipitates out of the solution. The reaction mixture is stirred for a specified time (e.g., 2-4 hours) to ensure complete formation of the complex. The precipitate is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.
Characterization of 3HQC and its Metal Complexes
A suite of analytical techniques is employed to fully characterize the ligand and its metal complexes.
-
Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand. The disappearance or shift of the O-H and C=O stretching bands of the carboxylic acid and hydroxyl groups, along with shifts in the C=N stretching vibration of the quinoxaline ring, provides evidence of coordination to the metal center.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra of the ligand and its diamagnetic metal complexes are used to confirm the structure. Changes in the chemical shifts of the protons and carbons near the coordination sites can further elucidate the binding mode.
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the ligand and the complex. The appearance of new charge-transfer bands in the spectrum of the complex compared to the free ligand is indicative of complex formation.
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of the metal complexes, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.
Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. The decomposition pattern can provide insights into the structure of the complex.[7][8][9]
Quantitative Data
While specific quantitative data for a wide range of this compound metal complexes is not extensively available in the searched literature, the following tables present representative data for related quinoxaline and carboxylate complexes to provide a comparative context.
Table 1: Representative Stability Constants of Metal-Ligand Complexes
| Metal Ion | Ligand | Log K | Reference |
|---|---|---|---|
| Cu(II) | Quinoxaline-2-carboxylic acid | - | [1] |
| Cd(II) | Quinoxaline-2-carboxylic acid | - | [1] |
| Co(II) | Quinoxaline-2-carboxylic acid | - | [1] |
| Ni(II) | Quinoxaline-2-carboxylic acid | - | [1] |
| Zn(II) | Quinoxaline-2-carboxylic acid | - | [1] |
| Pd(II) | Quinoxaline-2-carboxylic acid | - | [1] |
Note: Specific stability constant values for this compound complexes were not found in the provided search results. The table indicates that such studies have been conducted for the parent quinoxaline-2-carboxylic acid.
Table 2: Representative Crystallographic Data for a Related Quinoxaline Complex
| Parameter | Value | Reference |
|---|---|---|
| Complex | [Zn((HQC)H)₂]·2H₂O | [10] |
| Crystal System | Triclinic | [10] |
| Space Group | Pī | [10] |
| a (Å) | 7.152(3) | [10] |
| b (Å) | 9.227(4) | [10] |
| c (Å) | 15.629(7) | [10] |
| α (°) | 103.978(7) | [10] |
| β (°) | 94.896(7) | [10] |
| γ (°) | 108.033(8) | [10] |
Note: HQC in this context refers to 8-hydroxyquinoline-2-carboxylic acid, a structurally related ligand.
Table 3: Representative Antimicrobial Activity (MIC, µg/mL) of Quinoxaline Derivatives and Metal Complexes
| Compound/Complex | S. aureus | E. coli | C. albicans | Reference |
|---|---|---|---|---|
| Quinoxaline Derivative 1 | >100 | >100 | >100 | [11] |
| Metal Complex of Derivative 1 | 16-1024 | 16-1024 | - | [11] |
| Quinoxaline Derivative 2 | - | - | 62.5-500 | [11] |
| Metal Complex of Derivative 2 | 62.5-500 | 62.5-500 | 62.5-500 | [11] |
Note: This table presents a range of MIC values found for various quinoxaline derivatives and their complexes to illustrate the potential for antimicrobial activity. Specific data for 3HQC complexes was not available.
Visualizations
The general workflow for the synthesis and characterization of 3HQC metal complexes can be visualized as follows:
Caption: General workflow for the synthesis and characterization of 3HQC metal complexes.
This compound has been identified as an antagonist of the N-Methyl-D-aspartate (NMDA) receptor, which is implicated in its anticonvulsant properties.[2] The following diagram illustrates the simplified signaling pathway of an NMDA receptor and the point of action for an antagonist like 3HQC.
Caption: Simplified signaling pathway of the NMDA receptor and its antagonism by 3HQC.
References
- 1. isca.in [isca.in]
- 2. This compound 97 1204-75-7 [sigmaaldrich.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. rsisinternational.org [rsisinternational.org]
- 8. etamu.edu [etamu.edu]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Hydroxy-2-quinoxalinecarboxylic Acid in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-quinoxalinecarboxylic acid is a heterocyclic organic compound belonging to the quinoxaline family. Quinoxaline derivatives are widely investigated for their diverse applications in materials science and medicinal chemistry due to their unique optical and biological properties. While this compound itself is noted for its anticonvulsant properties and as an antagonist of excitatory amino acids, its primary role in the field of fluorescence is as a versatile precursor for the synthesis of novel fluorescent probes. Its structure allows for the formation of fluorescent metal complexes and serves as a foundational scaffold for developing probes targeting various analytes.
These notes provide an overview of the applications of this compound in developing fluorescent probes, particularly for the detection of metal ions and reactive oxygen species (ROS), along with detailed experimental protocols.
Application Note 1: Detection of Metal Ions
The core structure of this compound is well-suited for creating chemosensors for metal ions. The nitrogen atoms in the quinoxaline ring and the oxygen atoms of the hydroxyl and carboxyl groups can act as coordination sites for metal ions. This chelation event can significantly alter the photophysical properties of the molecule, leading to a detectable change in fluorescence, a mechanism often referred to as Chelation-Enhanced Fluorescence (CEF). The compound has been specifically used in the preparation of fluorescent Zinc(II)-quinoxaline complexes.
Principle of Detection: Chelation-Induced Fluorescence Modulation
The detection mechanism relies on the binding of a metal ion to the probe derived from this compound. In its unbound state, the probe may exhibit low fluorescence due to processes like photoinduced electron transfer (PET) or intramolecular rotations that quench the excited state. Upon chelation with a metal ion, these non-radiative decay pathways can be inhibited, restricting molecular motion and leading to a significant "turn-on" fluorescence response.
Application Note: Quantification of 3-Hydroxy-2-quinoxalinecarboxylic Acid using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 3-Hydroxy-2-quinoxalinecarboxylic acid. This compound is a notable antagonist of excitatory amino acids with potential anticonvulsant properties.[1][2] The described method is crucial for researchers in drug discovery and development for pharmacokinetic studies, formulation analysis, and quality control. The protocol outlines sample preparation, chromatographic conditions, and validation parameters, ensuring accurate and precise quantification.
Introduction
This compound (3-HQC) is a heterocyclic compound with significant interest in the pharmaceutical industry due to its biological activities.[1][2] Accurate quantification of 3-HQC in various matrices is essential for its development as a potential therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[3] Coupled with a Ultraviolet (UV) detector, it offers a sensitive and specific method for the analysis of chromophoric compounds like 3-HQC. This document provides a comprehensive protocol for the determination of 3-HQC using a reversed-phase HPLC-UV system.
Experimental Protocols
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Standard laboratory glassware and equipment
Instrumentation
A standard HPLC system equipped with a UV detector is used.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Pump: Quaternary or Binary Pump
-
Degasser: Online degasser
-
Autosampler: Capable of injecting 10 µL
-
Column Compartment: Thermostatted at 30°C
-
Detector: UV-Vis Detector
-
Chromatography Data System: OpenLab CDS or equivalent
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B) in a ratio of 70:30 (v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
Run Time: 10 minutes
Preparation of Standard Solutions
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plasma, tissue, formulation). A generic protocol for a clear aqueous sample is provided below. For complex matrices, protein precipitation, liquid-liquid extraction, or solid-phase extraction may be necessary.
-
Filter the aqueous sample through a 0.45 µm syringe filter.
-
Dilute the filtered sample with the mobile phase to bring the concentration of 3-HQC within the calibration range.
-
Inject the prepared sample into the HPLC system.
Data Presentation
The quantitative performance of the method should be evaluated according to standard validation guidelines. The following table summarizes the expected performance characteristics of this HPLC-UV method.
| Validation Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | Approximately 4.5 min |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure, from the preparation of samples and standards to the final data analysis.
References
Application Notes: 3-Hydroxy-2-quinoxalinecarboxylic Acid as a Putative Internal Standard in Bioanalytical Methods
Introduction
The accurate quantification of analytes in complex biological matrices is a cornerstone of drug development and clinical research. The use of an internal standard (IS) is critical for correcting analytical variability during sample preparation and analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based methods. While stable isotope-labeled (SIL) internal standards are considered the "gold standard," structural analogs can sometimes be employed.[1][2] This document explores the hypothetical use of 3-Hydroxy-2-quinoxalinecarboxylic acid as a structural analog internal standard for the quantification of kynurenic acid, a neuroactive metabolite of tryptophan.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Appearance | Solid |
| CAS Number | 1204-75-7 |
Rationale for Use as a Putative Internal Standard for Kynurenic Acid
Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) and this compound share structural similarities, including a nitrogen-containing heterocyclic ring system and a carboxylic acid functional group. This structural resemblance suggests they might exhibit similar behavior during sample extraction and chromatographic separation, a desirable characteristic for a structural analog internal standard. However, it is crucial to note that the use of a non-isotopically labeled internal standard requires rigorous validation to ensure it adequately compensates for matrix effects and other sources of analytical variability.[3]
Protocol: Quantification of Kynurenic Acid in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol describes a method for the determination of kynurenic acid in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Kynurenic acid (analyte)
-
This compound (internal standard)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of kynurenic acid and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the kynurenic acid stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for calibration curve construction.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Kynurenic Acid: m/z 190.0 -> 144.0this compound: m/z 191.0 -> 145.0 |
Note: MRM transitions are hypothetical and would require experimental optimization.
5. Data Analysis
-
Quantify kynurenic acid by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of kynurenic acid in QC and unknown samples from the calibration curve.
Method Validation Summary
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).[4][5] The following tables summarize the acceptance criteria and hypothetical validation data.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| Kynurenic Acid | 1 - 1000 | 1/x² weighted linear | > 0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95.0 - 105.0 | < 20 | 94.0 - 106.0 | < 20 |
| Low | 3 | 92.0 - 108.0 | < 15 | 93.0 - 107.0 | < 15 |
| Medium | 100 | 96.0 - 104.0 | < 15 | 97.0 - 103.0 | < 15 |
| High | 800 | 98.0 - 102.0 | < 15 | 99.0 - 101.0 | < 15 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Low | 85.2 | 88.1 | 0.95 | 0.97 | 0.98 |
| High | 87.5 | 89.3 | 0.93 | 0.96 | 0.97 |
Visualizations
Disclaimer: The use of this compound as an internal standard is not widely documented in scientific literature. The protocol and data presented here are hypothetical and for illustrative purposes. For quantitative bioanalysis, a stable isotope-labeled internal standard for kynurenic acid (e.g., kynurenic acid-d5) is strongly recommended to ensure the highest accuracy and precision. Any method employing a structural analog internal standard must undergo rigorous validation to demonstrate its fitness for purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: 3-Hydroxy-2-quinoxalinecarboxylic Acid as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-hydroxy-2-quinoxalinecarboxylic acid as a fundamental building block in the synthesis of diverse heterocyclic compounds. This document outlines its role in the development of novel therapeutic agents, particularly in the fields of neuroscience, oncology, and infectious diseases. Detailed experimental protocols for the synthesis of key derivatives and quantitative data on their biological activities are presented to facilitate research and development.
Introduction
This compound is a key heterocyclic compound that serves as a versatile scaffold for the synthesis of a wide array of fused heterocyclic systems. Its inherent biological activity as an antagonist of excitatory amino acid receptors, coupled with the diverse pharmacological properties of its derivatives, makes it a molecule of significant interest in medicinal chemistry and drug discovery. The quinoxaline core is a prominent feature in numerous bioactive compounds with applications ranging from anticancer and antimicrobial to neuroprotective agents.
Applications in Heterocyclic Synthesis
This compound can be strategically functionalized at its hydroxyl and carboxylic acid moieties to construct complex molecular architectures. A common and effective strategy involves its conversion to quinoxaline-2,3-dicarboxylic acid anhydride, a highly reactive intermediate for the synthesis of various fused heterocycles.
Synthesis of Fused Heterocyclic Systems
1. Pyrrolo[3,4-b]quinoxalines and Thieno[2,3-d]pyrimidines:
Quinoxaline-2,3-dicarboxylic acid anhydride, derived from this compound, is a key precursor for synthesizing pyrrolo[3,4-b]quinoxalines and thieno[2,3-d]pyrimidines. These fused systems are of interest for their potential antimicrobial and antifungal activities. The anhydride readily reacts with primary amines and hydrazines to yield a variety of substituted derivatives.
Workflow for the Synthesis of Fused Quinoxalines:
Caption: Synthetic route from this compound.
2. Pyrazino[2,3-b]quinoxalines:
Further elaboration of the quinoxaline core can lead to the formation of polycyclic aromatic systems such as pyrazino[2,3-b]quinoxalines. These compounds are investigated for their unique electronic properties and potential applications in materials science, in addition to their biological activities.
Applications in Medicinal Chemistry
The derivatives of this compound have shown significant promise in several therapeutic areas.
Antagonism of AMPA Receptors
Quinoxaline derivatives are well-established competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1] Overactivation of AMPA receptors is implicated in various neurological disorders, including epilepsy, cerebral ischemia, and neurodegenerative diseases. By blocking the binding of glutamate to the AMPA receptor, these compounds can mitigate excitotoxicity and offer neuroprotection.
Simplified AMPA Receptor Signaling Pathway and Antagonist Action:
Caption: Mechanism of AMPA receptor antagonism by quinoxaline derivatives.
Anticancer Activity
Numerous quinoxaline derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Antimicrobial Activity
The quinoxaline scaffold is present in several natural and synthetic antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against various bacterial and fungal strains, showing promise as potential new anti-infective agents.
Quantitative Biological Data
The following tables summarize the reported biological activities of various quinoxaline derivatives.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoxaline-2-carboxamides | HCT116 (Colon) | 4.4 | [1] |
| MCF-7 (Breast) | 5.3 | [1] | |
| HepG2 (Liver) | 9.8 | [1] | |
| Quinoxaline-Urea/Thiourea | HCT116 (Colon) | 2.5 | [1] |
| MCF-7 (Breast) | 9.0 | [1] |
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 8 | [2][3] |
| Quinoxaline-1,4-dioxide Derivative | Mycobacterium tuberculosis | 4 | |
| Substituted Quinoxalines | Escherichia coli | 8 | [4] |
| Bacillus subtilis | 16 | [4] | |
| Candida albicans | 16 | [4] | |
| Aspergillus flavus | 16 | [4] |
Table 3: AMPA Receptor Antagonist Activity of Quinoxaline Derivatives
| Compound Class | Receptor Binding Assay | IC₅₀ (µM) | Reference |
| Triazolo[4,3-a]quinoxalin-4(5H)-ones | AMPA Receptor | 0.83 | [5] |
| Glycine site (NMDA Receptor) | 0.63 | [5] | |
| Ring-opened Quinoxaline-2,3-dione Analogues | AMPA Receptor | 0.14 | [6] |
| Glycine site (NMDA Receptor) | 0.47 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Quinoxaline-2,3-dicarboxylic Acid Anhydride (Hypothetical)
Note: A direct, detailed experimental protocol for the conversion of this compound to its corresponding anhydride was not explicitly found in the searched literature. The following is a generalized protocol based on standard chemical transformations for the oxidation and subsequent dehydration of similar compounds.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Acetic anhydride
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Ethanol
Procedure:
-
Oxidation: In a round-bottom flask, dissolve this compound in an appropriate solvent. Slowly add a solution of potassium permanganate in dilute sulfuric acid at a controlled temperature (e.g., 0-10 °C).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up to isolate the crude quinoxaline-2,3-dicarboxylic acid.
-
Dehydration/Anhydride Formation: Reflux the crude dicarboxylic acid in an excess of acetic anhydride for 2-3 hours.
-
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent (e.g., ethanol or a mixture of dichloromethane/hexane) to obtain pure quinoxaline-2,3-dicarboxylic acid anhydride.
Protocol 2: Synthesis of Pyrrolo[3,4-b]quinoxaline Derivatives
This protocol is adapted from the reaction of quinoxaline-2,3-dicarboxylic acid anhydride with primary amines.
Materials:
-
Quinoxaline-2,3-dicarboxylic acid anhydride
-
Substituted primary amine (e.g., aniline)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve quinoxaline-2,3-dicarboxylic acid anhydride (1 mmol) in glacial acetic acid (10 mL).
-
Add the substituted primary amine (1 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure pyrrolo[3,4-b]quinoxaline derivative.
Protocol 3: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
This protocol is adapted from the reaction of a substituted quinoxaline intermediate with hydrazine hydrate.
Materials:
-
Appropriate 2-substituted quinoxaline precursor
-
Hydrazine hydrate (80%)
-
Butanol
Procedure:
-
Suspend the 2-substituted quinoxaline precursor (0.01 mol) in butanol (10 mL) in a round-bottom flask.
-
Add hydrazine hydrate (3 mL, 80%) to the suspension.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture and collect the precipitated solid by filtration.
-
Recrystallize the product from ethanol to yield the pure thieno[2,3-d]pyrimidine derivative.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and development. Its utility as a precursor to potent AMPA receptor antagonists, anticancer agents, and antimicrobial compounds highlights its importance in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this building block and to develop novel therapeutic agents.
References
- 1. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Complexation Reactions with 3-Hydroxy-2-quinoxalinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of metal complexes with 3-Hydroxy-2-quinoxalinecarboxylic acid. This ligand is of significant interest due to the anticonvulsant properties of its derivatives, which are believed to act as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The following sections detail the synthesis of a representative Zinc(II) complex, its characterization, and the relevant biological context.
Synthesis of Zinc(II)-Quinoxaline Complexes
This compound (hqxcH) readily forms complexes with various metal ions. A notable example is its complexation with Zinc(II), which yields coordination complexes with interesting fluorescent properties.[1] The synthesis generally involves the reaction of the deprotonated ligand with a Zinc(II) salt in the presence of axial ligands like pyridine or dimethyl sulfoxide (DMSO).
Experimental Protocol: Synthesis of Bis(3-hydroxy-2-quinoxalinecarboxylato)bis(pyridine)zinc(II) ([Zn(hqxc)₂(py)₂])
This protocol is based on the synthesis of Zinc(II)-quinoxaline complexes described in the literature.[1]
Materials:
-
This compound (hqxcH)
-
Zinc(II) salt (e.g., Zinc Chloride, ZnCl₂)
-
Pyridine (py)
-
A suitable solvent (e.g., Methanol, Ethanol, or Dimethylformamide (DMF))
-
A base (e.g., Triethylamine or Sodium Hydroxide) to deprotonate the carboxylic acid.
Procedure:
-
Ligand Preparation: Dissolve this compound in the chosen solvent. Add a stoichiometric amount of base to deprotonate the carboxylic acid group, forming the carboxylate ligand (hqxc⁻).
-
Reaction Mixture: In a separate flask, dissolve the Zinc(II) salt in the same solvent.
-
Complexation: Slowly add the Zinc(II) salt solution to the ligand solution while stirring.
-
Addition of Axial Ligand: To the resulting mixture, add an excess of pyridine.
-
Reaction Conditions: Heat the mixture to reflux for several hours to ensure the completion of the reaction.
-
Isolation and Purification: Allow the solution to cool to room temperature. The complex may precipitate out of the solution. If not, slow evaporation of the solvent can be employed to induce crystallization. The resulting solid is then filtered, washed with a small amount of cold solvent, and dried under vacuum.
Characterization of the Metal Complex
The synthesized complexes are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center. The characteristic C=O stretching frequency of the carboxylic acid group is expected to shift upon coordination.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex.
-
Fluorescence Spectroscopy: To investigate the emission properties of the complex. The Zinc(II) complex with pyridine as an axial ligand is reported to be strongly fluorescent.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and confirm the formation of the complex, although the presence of the paramagnetic metal ion can sometimes lead to peak broadening.
Structural and Thermal Analysis
-
X-ray Crystallography: Provides definitive information about the three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.[1]
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the complex and confirm its stoichiometry.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and identify the loss of solvent or ligand molecules upon heating.
Quantitative Data
The following table summarizes key quantitative data for the Zinc(II)-quinoxaline complexes as reported in the literature.[1]
| Complex | Fluorescence Quantum Yield (Φ) | Emission Type |
| [Zn(hqxc)₂(py)₂] | 0.22 | ESIPT Emission |
| [Zn(hqxc)₂(DMSO)₂] | 0.08 | ESIPT & Normal Emission |
ESIPT: Excited-State Intramolecular Proton Transfer
Biological Relevance and Signaling Pathway
Quinoxaline derivatives, including this compound, are known for their anticonvulsant properties. This biological activity is attributed to their role as antagonists of AMPA receptors, which are ionotropic glutamate receptors mediating fast excitatory neurotransmission in the central nervous system.
Mechanism of Action: AMPA Receptor Antagonism
Glutamate, the primary excitatory neurotransmitter, binds to AMPA receptors, causing the influx of sodium ions and depolarization of the postsynaptic neuron. Antagonists like the quinoxaline derivatives competitively bind to the glutamate binding site on the AMPA receptor, thereby preventing its activation. This inhibition of excitatory signaling is the basis for their anticonvulsant effects.
Conclusion
The complexation of this compound with metal ions like Zinc(II) yields stable complexes with tunable photophysical properties. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers exploring the synthesis of novel quinoxaline-based compounds. Furthermore, the understanding of their mechanism of action as AMPA receptor antagonists opens avenues for the rational design of new therapeutic agents for neurological disorders such as epilepsy.
References
Troubleshooting & Optimization
Navigating the Synthesis of 3-Hydroxy-2-quinoxalinecarboxylic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-Hydroxy-2-quinoxalinecarboxylic acid synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data analysis, and visual aids to navigate potential challenges during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and established method is the cyclocondensation reaction between an o-phenylenediamine and a derivative of 2-oxomalonic acid (mesoxalic acid), such as diethyl oxomalonate. This reaction forms the quinoxaline ring system.
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have proceeded to completion. Consider extending the reaction time or increasing the temperature.
-
Suboptimal reagent ratio: Ensure the stoichiometry between the o-phenylenediamine and the 2-oxomalonic acid derivative is accurate.
-
Impure starting materials: Impurities in the reactants can lead to side reactions and reduce the yield of the desired product.
-
Product loss during work-up: Significant amounts of the product may be lost during filtration, washing, or recrystallization steps.
Q3: I am observing a significant amount of side products. What are they and how can I minimize them?
A3: A common side product is a benzimidazole derivative, formed from the reaction of o-phenylenediamine with any contaminating aldehydes or carboxylic acids. To minimize side product formation, ensure high purity of the starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Q4: The purification of my final product is challenging. What are the recommended purification strategies?
A4: this compound and related compounds often have poor solubility in common organic solvents. The most effective purification method is typically recrystallization. A common procedure involves dissolving the crude product in a dilute basic solution (e.g., 5% NaOH) and then re-precipitating it by acidifying with a dilute acid (e.g., dilute HCl).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | Increase reaction time and/or temperature. Consider using a higher boiling point solvent. |
| Purity of starting materials | Use high-purity o-phenylenediamine and 2-oxomalonic acid derivative. Recrystallize starting materials if necessary. | |
| Incorrect stoichiometry | Carefully check the molar ratios of the reactants. | |
| Formation of Colored Impurities | Oxidation of o-phenylenediamine | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent before use. |
| Product is Difficult to Purify | Poor solubility in common organic solvents | Utilize recrystallization from a suitable solvent system. A biphasic recrystallization (dissolving in base and precipitating with acid) is often effective. |
| Presence of persistent impurities | Wash the crude product with a solvent in which the impurities are soluble but the product is not. | |
| Inconsistent Results | Variability in reaction conditions | Standardize all reaction parameters, including temperature, reaction time, solvent purity, and stirring rate. |
Data Presentation: Comparative Analysis of Synthesis Conditions
The following table summarizes the impact of different reaction conditions on the yield of quinoxaline derivatives, based on analogous reactions. This data can guide the optimization of this compound synthesis.
| Method | Reactants | Conditions | Reaction Time | Yield (%) | Reference |
| Conventional Heating | o-Phenylenediamine, Oxalic Acid Dihydrate | Reflux in water with conc. HCl | 20 min | 98% | [1] |
| Microwave-Assisted | Substituted o-Phenylenediamines, 1,2-Diketones | MgBr₂·OEt₂ | 1 - 2.5 min | 94% | [1] |
| Solvent-Free Grinding | o-Phenylenediamine, Oxalic Acid Dihydrate | Room Temperature | 5 - 20 min | High | [1] |
| Reduced Pressure | 1,2-Phenylenediamine, Diethyl Oxalate | 80 °C, ~20 mbar | Overnight | - | [1] |
Experimental Protocols
Protocol 1: Classical Synthesis of Quinoxaline-2,3-dione (Precursor to the target molecule)
This protocol describes a conventional heating method for a closely related precursor, which can be adapted for the synthesis of this compound by using a suitable 2-oxomalonic acid derivative instead of oxalic acid.[1]
Materials:
-
o-Phenylenediamine (0.204 mol, 22 g)
-
Oxalic acid dihydrate (0.238 mol, 30 g)
-
Water (100 ml)
-
Concentrated Hydrochloric Acid (4.5 ml)
-
Ice
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, suspend o-phenylenediamine in water.
-
Add oxalic acid dihydrate and concentrated hydrochloric acid to the suspension.
-
Heat the mixture under reflux for 20 minutes.
-
After the reaction is complete, cool the mixture by adding ice to induce precipitation.
-
Filter the resulting solid precipitate.
-
Wash the solid thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to obtain white crystals of 1,4-dihydroquinoxaline-2,3-dione.
Protocol 2: Microwave-Assisted Synthesis of Quinoxaline-2,3-dione
This method offers a rapid and efficient alternative to conventional heating.[2]
Materials:
-
o-Phenylenediamine (0.01 mol, 1.0814 g)
-
Oxalic acid dihydrate (0.01 mol, 1.26 g)
-
Water (1 ml)
Procedure:
-
In an open beaker, thoroughly mix a powdered mixture of o-phenylenediamine and oxalic acid dihydrate.
-
Add 1 ml of water and mix thoroughly.
-
Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.
-
Add 100 ml of water and irradiate for an additional 1 minute to obtain a clear solution.
-
Allow the solution to stand at room temperature for crystallization to occur.
-
Filter the product, wash with water, and recrystallize from a suitable solvent.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Purification of 3-Hydroxy-2-quinoxalinecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Hydroxy-2-quinoxalinecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, a solid organic compound, are recrystallization and acid-base extraction. Due to its crystalline nature, recrystallization is often the preferred method to achieve high purity. Column chromatography can be used but may be more complex given the compound's potential for strong interaction with silica gel.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities depend on the synthetic route but typically include unreacted starting materials, such as o-phenylenediamine and derivatives of oxalic acid.[1][2] Byproducts from side reactions and colored decomposition products may also be present.[1]
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature.[3] For this compound, which is a polar molecule, polar solvents should be considered. A solvent screen is the best approach to identify the optimal solvent. Based on the purification of similar compounds like 2,3-dihydroxyquinoxaline, good starting points for a solvent screen could include methanol, ethanol, or a mixed solvent system like methanol/water.[1]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this, try using a larger volume of the recrystallization solvent or switch to a solvent with a lower boiling point.
Q5: What is "seeding" and how can it help my recrystallization?
A5: Seeding is the process of adding a small, pure crystal of the desired compound to a cooled, supersaturated solution to initiate crystallization.[3] This is particularly useful if crystals are slow to form or do not form at all upon cooling. The seed crystal provides a nucleation site for crystal growth.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - The solution is not sufficiently saturated.- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Introduce a "seed" crystal to initiate crystallization.[3] |
| Low Yield of Recovered Crystals | - Too much solvent was used during dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution.[1]- Choose a different solvent in which the compound is less soluble at low temperatures.[1]- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[1] |
| Product is Colored or Impure After Recrystallization | - Colored impurities are co-crystallizing with the product.- Insoluble impurities were not fully removed. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot gravity filtration.[4]- Ensure complete dissolution of the desired product and perform a hot gravity filtration to remove any insoluble materials before cooling. |
General Purification Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Place a small amount of the crude product in several test tubes and add a few drops of different potential solvents (e.g., methanol, ethanol, water). The ideal solvent will dissolve the crude product when heated but not at room temperature.[3]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5]
-
Decolorization (if necessary): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and swirl the hot solution for a few minutes.[4]
-
Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities. Allow the crystals to dry completely.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Pair Selection: Choose a solvent pair consisting of a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible. A potential pair could be methanol ("good") and water ("poor").[1]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
Quantitative Data Summary
The following table provides an illustrative summary of expected outcomes from a successful recrystallization of a quinoxaline derivative like this compound. Actual results may vary based on the initial purity of the crude product and the specific conditions used.
| Parameter | Crude Product (Typical) | Recrystallized Product (Expected) |
| Appearance | Yellow to brown powder | Light yellow crystalline solid |
| Purity (by HPLC) | ~85-95% | >98% |
| Yield (%) | N/A | 70-90% |
| Melting Point | Broad range, lower than literature value | Sharp range, consistent with literature value (267-268 °C)[6][7] |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 3-羟基-2-喹喔啉羧酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. This compound 97 1204-75-7 [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-Hydroxy-2-quinoxalinecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-2-quinoxalinecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct synthetic route is the cyclocondensation reaction between o-phenylenediamine and an oxalic acid derivative, such as oxalic acid dihydrate or diethyl oxalate.[1][2] This method is widely used due to its straightforward nature and the ready availability of the starting materials.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions include:
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid group of the final product to form 3-hydroxyquinoxaline. This is particularly prevalent at elevated temperatures.[3]
-
Benzimidazole Formation: The reaction of o-phenylenediamine with monocarboxylic acid impurities (e.g., formic acid) can lead to the formation of benzimidazole-2-carboxylic acid or other benzimidazole derivatives.[2]
-
Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.[1]
Q3: How can I identify the main product and the common side products?
A3: Spectroscopic methods are essential for product identification.
-
This compound: In the ¹H NMR spectrum, the carboxylic acid proton typically appears as a broad singlet at a low field (around 12 ppm). The IR spectrum shows a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and a C=O stretch (around 1710-1760 cm⁻¹).[4][5]
-
3-Hydroxyquinoxaline (Decarboxylation Product): The characteristic carboxylic acid proton signal will be absent in the ¹H NMR spectrum.
-
Benzimidazole-2-carboxylic acid (Side Product): The aromatic region of the ¹H NMR spectrum will differ from that of the desired quinoxaline product. The mass spectrum will also show a different molecular ion peak.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the reaction time. - Gradually increase the reaction temperature, but monitor for decarboxylation (see Problem 2). - Ensure efficient stirring to promote mixing of reactants. |
| Suboptimal Reagent Ratio | - Verify the stoichiometry of o-phenylenediamine and the oxalic acid derivative. Use a slight excess of the oxalic acid derivative if necessary. |
| Impure Starting Materials | - Use high-purity o-phenylenediamine and oxalic acid/diethyl oxalate. - Recrystallize or purify starting materials if their purity is questionable. |
| Product Loss During Work-up | - Carefully handle the product during filtration and washing steps. - Minimize the volume of solvent used for washing to reduce product loss. |
| Oxidation of o-phenylenediamine | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
Problem 2: Significant Formation of the Decarboxylated Byproduct (3-Hydroxyquinoxaline)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Lower the reaction temperature. Studies have shown that decarboxylation is more significant at higher temperatures.[3] - Consider using microwave-assisted synthesis, which can sometimes promote reactions at lower bulk temperatures.[6] |
| Prolonged Reaction Time at High Temperature | - Optimize the reaction time to achieve a good yield of the desired product without excessive decarboxylation. Monitor the reaction progress using TLC or other analytical techniques. |
Quantitative Data: Effect of Temperature on Decarboxylation
The following table summarizes the effect of reaction temperature on the yield of the desired quinoxaline carboxylic acid and its decarboxylated byproduct in a high-temperature water synthesis.[3]
| Reaction Temperature (°C) | Yield of Quinoxaline Carboxylic Acid (%) | Yield of Decarboxylated Quinoxaline (%) |
| 130 | 21 | Not detected |
| 150 | 64 | Low |
| 170 | 62 | Increased |
| 200 | 72 | Significant |
| 230 | 6 | 85 |
Problem 3: Presence of Benzimidazole Byproducts
| Potential Cause | Troubleshooting Steps |
| Impure Oxalic Acid Derivative | - Ensure the oxalic acid or diethyl oxalate is free from monocarboxylic acid impurities like formic acid.[2] - Purify the reagent by recrystallization or distillation if necessary. |
| Reaction Conditions Favoring Benzimidazole Formation | - Avoid strongly acidic conditions that might promote the formation of benzimidazole from certain impurities. |
Experimental Protocols
Protocol 1: Synthesis from o-Phenylenediamine and Diethyl Oxalate[1]
Materials:
-
o-Phenylenediamine
-
Diethyl oxalate
-
Ethanol
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add diethyl oxalate (1.1 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Protocol 2: Synthesis from o-Phenylenediamine and Oxalic Acid Dihydrate[2]
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
Water
-
Concentrated Hydrochloric acid
Procedure:
-
In a round-bottom flask, suspend o-phenylenediamine (1 equivalent) in water.
-
Add oxalic acid dihydrate (1.1 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 30-60 minutes.
-
Cool the reaction mixture in an ice bath.
-
The product will precipitate as a solid.
-
Collect the precipitate by filtration.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
Visualizations
Reaction Pathways and Workflows
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Signaling pathways for the main reaction and common side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
stability issues of 3-Hydroxy-2-quinoxalinecarboxylic acid in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 3-Hydroxy-2-quinoxalinecarboxylic acid in solution. The following information is designed to help you anticipate and troubleshoot potential stability issues during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in solution.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dissolving in aqueous buffer. | The compound has low aqueous solubility, especially at neutral or acidic pH. The concentration may exceed its solubility limit. | - Prepare a high-concentration stock solution in an organic solvent like DMSO. - Add the stock solution to your aqueous buffer dropwise while vortexing to avoid localized high concentrations. - Consider adjusting the pH of the aqueous buffer to be slightly alkaline, as the carboxylic acid group's deprotonation can increase solubility. However, be aware that high pH can promote degradation.[1][2] |
| Precipitation occurs over time in the incubator. | The compound may have limited stability at 37°C, leading to the formation of insoluble degradation products. Changes in pH of the cell culture medium due to metabolic activity can also affect solubility. | - Perform a time-course stability study at 37°C to determine the compound's half-life in your specific medium. - Use a freshly prepared solution for long-term experiments. - Ensure your cell culture medium is well-buffered. |
| Solution changes color (e.g., turns yellow or brown). | This may indicate oxidative or photodegradation of the quinoxaline ring system.[3] | - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Degas your solvents to remove dissolved oxygen. - Consider adding an antioxidant, but verify its compatibility with your experimental system. |
| Loss of compound activity or inconsistent results. | The compound may be degrading in your experimental solution. This can be due to hydrolysis, oxidation, or photodegradation. | - Conduct a forced degradation study to identify the conditions under which the compound is unstable (see Experimental Protocols section). - Analyze your solution over time using a stability-indicating HPLC method to quantify the amount of intact compound.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to prepare a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). This can then be diluted into your aqueous experimental buffer. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Q2: How should I store solutions of this compound?
A2: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.[7][8][9] The stability in aqueous solutions at room temperature or 37°C is likely to be limited and should be determined experimentally.
Q3: What factors can influence the stability of this compound in solution?
A3: The stability of this compound can be affected by several factors:
-
pH: The presence of both a carboxylic acid and a phenol-like hydroxyl group makes the compound's stability pH-dependent.[1][2][10] Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures generally accelerate degradation reactions.[11][12]
-
Light: Heterocyclic aromatic compounds are often susceptible to photodegradation.[13]
-
Oxygen: The quinoxaline ring may be susceptible to oxidation.[3]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not well-documented, potential degradation routes based on its structure include:
-
Decarboxylation: Aromatic carboxylic acids can lose CO2, especially at elevated temperatures.[11][12][14]
-
Oxidation: The quinoxaline ring system can be oxidized, potentially leading to the formation of N-oxides or ring-opened products.[3][15]
-
Hydrolysis: Although the core ring is generally stable, extreme pH conditions could potentially lead to hydrolytic degradation.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to determine the intrinsic stability of this compound.
Objective: To identify potential degradation products and degradation pathways, and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a UV detector
-
pH meter
-
Calibrated oven and photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution to 60°C in an oven for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point. Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Data Presentation:
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 hours |
| Oxidation | 3% H2O2 | Room Temp. | 24 hours |
| Thermal (Solid) | Dry Heat | 60°C | 48 hours |
| Thermal (Solution) | Dry Heat | 60°C | 48 hours |
| Photodegradation | 1.2 million lux hours & 200 Wh/m² | Room Temp. | As required |
Table 2: Hypothetical HPLC Stability Data
| Stress Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| Control | 24 | 99.8 | < 0.1 | < 0.1 |
| Acid Hydrolysis | 24 | 92.5 | 5.2 | 1.1 |
| Base Hydrolysis | 24 | 85.3 | 8.9 | 3.5 |
| Oxidation | 24 | 90.1 | 7.3 | 1.5 |
| Thermal (Solution) | 24 | 95.6 | 3.1 | 0.8 |
| Photodegradation | 24 | 88.7 | 6.8 | 2.4 |
Experimental Workflow
Caption: Workflow for conducting a forced degradation study.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Hydroxy-2-quinoxalinecarboxylic Acid
Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 3-Hydroxy-2-quinoxalinecarboxylic acid. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you achieve optimal peak symmetry and reliable, reproducible results.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Question 1: My peak for this compound is tailing. What are the most likely causes?
Answer:
Peak tailing for an acidic compound like this compound in reverse-phase HPLC is typically caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself. The most common culprits include:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing. For acidic compounds, the mobile phase pH should ideally be at least 2 pH units below the analyte's pKa to ensure it is in a single, un-ionized state.
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can be deprotonated at higher pH values and interact with polar functional groups on your analyte, causing tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.
-
Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can lead to band broadening and peak tailing.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
Question 2: How can I systematically troubleshoot the peak tailing issue?
Answer:
A logical approach is essential for efficiently identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a type of peak asymmetry where the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks are symmetrical (Gaussian). Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing. This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][2]
Q2: What is the pKa of this compound and why is it important?
Q3: Can the choice of organic modifier in the mobile phase affect peak tailing?
A3: Yes, the organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reverse-phase HPLC. Acetonitrile is generally a weaker solvent than methanol and can sometimes provide better peak shapes for acidic compounds due to different interactions with the stationary phase. It is advisable to test both during method development to determine which provides better peak symmetry for this compound.
Q4: How does buffer concentration impact peak tailing?
A4: A sufficient buffer concentration (typically 10-50 mM) is important to maintain a stable pH across the column and to mask some of the secondary interactions with residual silanol groups. If the buffer concentration is too low, the pH at the head of the column can be influenced by the sample injection, leading to inconsistent ionization and peak tailing.
Q5: What type of column is recommended for the analysis of this compound?
A5: A modern, high-purity, end-capped C18 column is a good starting point. End-capping is a process that deactivates most of the residual silanol groups on the silica surface, minimizing secondary interactions that cause peak tailing. Columns with low silanol activity are particularly beneficial for polar and ionizable compounds.[5]
Data Presentation
The following tables illustrate how different chromatographic parameters can influence the peak asymmetry of an acidic compound like this compound. Note that this data is representative and the actual results may vary depending on the specific experimental conditions.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape Description |
| 2.5 | 1.1 | Symmetrical |
| 3.5 | 1.7 | Moderate Tailing |
| 4.5 | 2.4 | Severe Tailing |
| 5.5 | 2.8 | Very Severe Tailing |
| Note: Illustrative data for a typical acidic compound with a pKa of ~4.5 on a C18 column. |
Table 2: Effect of Buffer Concentration on Peak Asymmetry
| Buffer Concentration (mM) | Peak Asymmetry Factor (As) | Peak Shape Description |
| 5 | 2.0 | Severe Tailing |
| 10 | 1.6 | Noticeable Tailing |
| 25 | 1.2 | Minor Tailing |
| 50 | 1.1 | Symmetrical |
| Note: Illustrative data for a typical acidic compound at a mobile phase pH close to its pKa. |
Experimental Protocols
The following is a suggested starting HPLC method for the analysis of this compound, designed to minimize peak tailing.
Protocol 1: HPLC Method for this compound
Objective: To provide a robust HPLC method for the analysis of this compound with good peak symmetry.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., Newcrom R1 or equivalent with low silanol activity), 4.6 x 150 mm, 5 µm
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% Formic Acid in water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient or isocratic elution can be used. A good starting point is an isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v). Adjust the ratio to achieve optimal retention and peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound (a UV scan should be performed to determine the optimal wavelength).
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the this compound standard in the initial mobile phase composition to a known concentration (e.g., 10 µg/mL).
-
-
Analysis and Optimization:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Calculate the peak asymmetry factor.
-
If peak tailing is observed (As > 1.2), consider the following optimizations:
-
Decrease Mobile Phase pH: If using a buffer, lower the pH of the aqueous portion of the mobile phase (e.g., to pH 2.5-3.0) using phosphoric acid.
-
Adjust Organic Modifier Percentage: Vary the percentage of acetonitrile to optimize retention and peak shape.
-
Lower Sample Concentration: Dilute the sample to check for column overload.
-
-
References
preventing degradation of 3-Hydroxy-2-quinoxalinecarboxylic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-Hydroxy-2-quinoxalinecarboxylic acid during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the chemical structure, which includes a quinoxaline ring, a hydroxyl group, and a carboxylic acid moiety, the primary factors that can lead to degradation are exposure to light (photodegradation), high temperatures (thermal degradation), extreme pH conditions (acidic or alkaline hydrolysis), and oxidizing agents (oxidative degradation).
Q2: What are the visual indicators of this compound degradation?
A2: Visual indicators of degradation can include a change in the color of the solid material (e.g., from off-white/yellow to brown), clumping of the powder, or a noticeable change in its solubility. For solutions, degradation may be indicated by a color change, precipitation, or the appearance of a haze.
Q3: What are the recommended general storage conditions for this compound?
A3: To minimize degradation, it is recommended to store this compound in a tightly sealed, light-resistant container in a cool, dry, and dark place. Storage at refrigerated temperatures (2-8 °C) is advisable. For long-term storage, keeping it in a desiccator under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.
Q4: How can I monitor the stability of my this compound sample over time?
A4: The stability of your sample can be monitored by periodically performing analytical tests such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products and to quantify the purity of the compound. Other techniques like UV-Visible spectroscopy can also be used to detect changes in the absorbance spectrum that may indicate degradation.
Troubleshooting Guides
Issue 1: The color of the solid this compound has darkened during storage.
-
Possible Cause 1: Photodegradation. Quinoxaline derivatives can be sensitive to light. Exposure to ambient or UV light can induce photochemical reactions leading to colored degradation products.
-
Solution: Always store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light. Minimize exposure to light during handling and weighing.
-
-
Possible Cause 2: Thermal Degradation. Elevated temperatures can accelerate the degradation of the compound.
-
Solution: Ensure the compound is stored at the recommended cool temperature (2-8 °C). Avoid storing it near heat sources.
-
-
Possible Cause 3: Oxidation. The presence of oxygen can lead to oxidative degradation, which often results in colored byproducts.
-
Solution: For long-term storage, consider storing the compound under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed to minimize contact with air.
-
Issue 2: A previously clear solution of this compound has turned yellow or has formed a precipitate.
-
Possible Cause 1: pH-dependent degradation. The stability of the compound in solution is likely pH-dependent. In alkaline or strongly acidic conditions, hydrolysis of the functional groups or rearrangement of the quinoxaline ring can occur.
-
Solution: Prepare solutions fresh whenever possible. If a stock solution needs to be stored, determine the optimal pH for stability through a pH-stability study. Generally, slightly acidic to neutral pH is a good starting point for storage. Buffer the solution if necessary.
-
-
Possible Cause 2: Contamination. The presence of metal ions or other impurities in the solvent or on the glassware can catalyze degradation reactions.
-
Solution: Use high-purity solvents and thoroughly clean all glassware before use. Consider using metal-free systems if metal-catalyzed oxidation is suspected.
-
Data Presentation
Table 1: Hypothetical Forced Degradation Study Results for this compound
| Stress Condition | Duration | Temperature | Reagent | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) | Observations (Hypothetical) |
| Acid Hydrolysis | 24 hours | 60 °C | 0.1 M HCl | 15% | 2 | Solution turned pale yellow |
| Base Hydrolysis | 24 hours | 60 °C | 0.1 M NaOH | 25% | 3 | Solution turned brown with precipitate |
| Oxidation | 24 hours | 25 °C | 3% H₂O₂ | 30% | 4 | Solution turned dark brown |
| Thermal | 48 hours | 80 °C | - | 10% | 1 | Solid slightly darkened |
| Photolytic | 24 hours | 25 °C | UV light | 20% | 2 | Solid turned yellowish-brown |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer (e.g., phosphate or acetate buffer)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80 °C for 48 hours. Also, heat 5 mL of the stock solution at 80 °C for 24 hours.
-
Photolytic Degradation: Expose a known amount of the solid compound and 5 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
4. Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid).
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for degradation of this compound.
resolving poor solubility of 3-Hydroxy-2-quinoxalinecarboxylic acid in experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Hydroxy-2-quinoxalinecarboxylic acid. This guide provides detailed troubleshooting advice and protocols to address the compound's characteristically poor solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
Like many quinoxaline derivatives, this compound has a rigid, aromatic heterocyclic structure.[1] This molecular arrangement leads to strong intermolecular forces in the solid state (high crystal lattice energy) and a hydrophobic character, both of which contribute to its low solubility in water.[1]
Q2: What are the primary methods to improve the solubility of this compound?
The primary strategies involve either chemical modification or formulation approaches.[2] The most direct and common laboratory method is pH adjustment to form a more soluble salt.[2][3] Other effective techniques include using co-solvents, reducing particle size, and complexation.[2][4]
Q3: In which organic solvents can I expect better solubility?
While aqueous solubility is low, quinoxaline derivatives often show improved solubility in polar aprotic solvents. For a structurally similar compound, 3-methylquinoxaline-2-carboxylic acid, solubility is significantly higher in solvents like DMSO and DMF.[5]
Q4: Can heating my solution improve solubility?
Yes, for most solid compounds, solubility increases with temperature.[3][6] Heating can be an effective way to dissolve the compound, but care must be taken to assess the compound's stability at elevated temperatures. The solution should also be monitored for precipitation upon cooling.
Troubleshooting Guide: Resolving Poor Solubility
If you are encountering solubility issues with this compound (CAS: 1204-75-7), follow this step-by-step guide.
Step 1: Solvent Selection & Co-Solvency
Initial attempts should focus on selecting an appropriate solvent system.
-
Aqueous Solutions: The compound is poorly soluble in neutral water. Proceed to Step 2 (pH Adjustment).
-
Organic Solvents: For stock solutions, polar aprotic solvents are recommended. Refer to the table below for solubility data on a related compound, which can serve as a useful starting point.
-
Co-solvents: If an aqueous system is required for an assay, a co-solvent approach can be effective.[3] This involves first dissolving the compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) and then slowly adding this stock solution to the aqueous buffer with vigorous stirring.[3]
Table 1: Solubility of Structurally Similar 3-Methylquinoxaline-2-carboxylic Acid
| Solvent | Concentration |
| DMSO | ~30 mg/mL |
| DMF | ~25 mg/mL |
| Ethanol | ~25 mg/mL |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL |
(Data for 3-Methylquinoxaline-2-carboxylic acid, CAS 74003-63-7, provided as a proxy.[5] Users should determine the precise solubility for this compound experimentally.)
Step 2: pH Adjustment (Salt Formation)
The presence of a carboxylic acid group makes the compound's solubility highly dependent on pH.[3][7][8] Increasing the pH of the aqueous medium will deprotonate the carboxylic acid, forming a carboxylate salt that is significantly more water-soluble.
Experimental Protocol: Solubilization by pH Adjustment
Objective: To dissolve this compound in an aqueous buffer by forming its conjugate base (salt).
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS, TRIS)
-
1 M NaOH or 1 M KOH solution
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker containing the desired volume of your aqueous buffer.
-
Place the beaker on a stir plate and begin stirring. You will observe a suspension.
-
Slowly add the 1 M NaOH or KOH solution dropwise to the suspension.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding the base and stirring until the solid material completely dissolves.
-
Record the final pH at which the compound is fully solubilized.
-
Caution: Be aware that a significant pH increase may affect your downstream experiment. If necessary, you can back-titrate carefully with a dilute acid (e.g., 0.1 M HCl), but be mindful that the compound may precipitate if the pH drops too low.
Step 3: Advanced Techniques
If the methods above are insufficient or unsuitable for your experimental constraints, consider these advanced strategies:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2] This can be achieved through techniques like sonication of the suspension or more advanced methods like pearl milling to create a nanosuspension.[2]
-
Complexation: Using cyclodextrins can encapsulate the hydrophobic quinoxaline core, forming an inclusion complex with a hydrophilic exterior that increases its apparent solubility in water.[2]
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines the logical steps for addressing solubility challenges with this compound.
Caption: A workflow for troubleshooting the solubility of this compound.
Mechanism of pH-Dependent Solubility
This diagram illustrates how increasing the pH deprotonates the carboxylic acid, leading to a more soluble ionic species.
Caption: The relationship between pH and the solubility of a carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of 3-Hydroxy-2-quinoxalinecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-Hydroxy-2-quinoxalinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the efficient synthesis of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the cyclocondensation reaction between an o-phenylenediamine and an α-keto acid, typically a derivative of 2-oxomalonic acid. This reaction is often catalyzed by an acid and can be optimized through the choice of catalyst, solvent, and reaction conditions.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The primary starting materials are an o-phenylenediamine and a derivative of 2-oxomalonic acid, such as diethyl 2-oxomalonate. The purity of these starting materials is crucial for achieving a high yield and minimizing side products.
Q3: How can I improve the yield and reduce the reaction time for this synthesis?
A3: Several strategies can be employed to enhance the efficiency of the synthesis. The selection of an appropriate catalyst is critical. Additionally, optimizing the reaction temperature and solvent can significantly impact the yield and reaction rate. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for quinoxaline synthesis in general.
Q4: What are some common side reactions to be aware of during the synthesis?
A4: A potential side reaction is the decarboxylation of the this compound product, especially at elevated temperatures. The self-condensation of the keto-acid starting material can also occur under certain conditions. Incomplete cyclization can lead to the formation of intermediate imine species.
Q5: Are there any "green" or more environmentally friendly catalytic options for this synthesis?
A5: Yes, several greener catalytic approaches have been developed for quinoxaline synthesis. These include the use of solid acid catalysts like TiO2-Pr-SO3H and natural clays such as bentonite K-10.[1] These catalysts are often recyclable and can be used under milder reaction conditions.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive or inappropriate catalyst. 2. Suboptimal reaction temperature or time. 3. Impure starting materials. 4. Incorrect solvent. 5. Reaction sensitive to air or moisture. | 1. Catalyst Selection: Experiment with different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) or solid acid catalysts. Ensure the catalyst is fresh and active. 2. Optimize Conditions: Systematically vary the reaction temperature and monitor the reaction progress by TLC or LC-MS. Increase or decrease the reaction time accordingly. Consider microwave-assisted heating to accelerate the reaction. 3. Purify Starting Materials: Verify the purity of the o-phenylenediamine and 2-oxomalonic acid derivative by techniques such as NMR or melting point analysis. Purify if necessary. 4. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, acetic acid, DMF, or water). 5. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude air and moisture. |
| Formation of Multiple Products/Impurities | 1. Side reactions such as self-condensation of the keto-acid or decarboxylation of the product. 2. Competing reaction pathways. 3. Decomposition of starting materials or product under harsh conditions. | 1. Control Temperature: Avoid excessively high temperatures to minimize decarboxylation. 2. Stoichiometry: Ensure the correct stoichiometric ratio of the reactants. 3. Purification: Optimize the purification method (e.g., column chromatography, recrystallization) to effectively separate the desired product from impurities. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with impurities during chromatography. 3. Product is an oil or difficult to crystallize. | 1. Solvent Choice for Work-up: After the reaction, try precipitating the product by adding a non-polar solvent. 2. Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. 3. Recrystallization: Test various solvent systems for recrystallization to obtain a pure crystalline product. |
III. Data Presentation: Catalyst and Solvent Effects on Quinoxaline Synthesis
While specific data for this compound is limited in comparative studies, the following table summarizes typical results for the synthesis of quinoxaline derivatives, which can serve as a starting point for optimization.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Acetic Acid | Reflux | 2 h | 85-95 | General Knowledge |
| TiO2-Pr-SO3H | Ethanol | Room Temp | 10 min | 95 | [1] |
| Bentonite Clay K-10 | Ethanol | Room Temp | 20 min | High | |
| Iodine | Acetonitrile | Reflux | 15-30 min | 90-98 | General Knowledge |
| L-Proline | Dichloromethane | Room Temp | 8-9 h | Moderate to Good | |
| CrCl2·6H2O | Ethanol | Room Temp | 14 min | 90 | |
| PbBr2 | Ethanol | Room Temp | 25 min | 85 | |
| CuSO4·5H2O | Ethanol | Room Temp | 35 min | 80 |
IV. Experimental Protocols
Key Experiment: Synthesis of this compound via Condensation
This protocol is a generalized procedure based on the common methods for quinoxaline synthesis. Optimization may be required for specific substrates and scales.
Materials:
-
o-Phenylenediamine
-
Diethyl 2-oxomalonate (or other 2-oxomalonic acid derivative)
-
Catalyst (e.g., acetic acid, TiO2-Pr-SO3H)
-
Solvent (e.g., ethanol, acetic acid)
-
Standard laboratory glassware
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer or microwave reactor)
-
Purification equipment (e.g., rotary evaporator, chromatography columns, recrystallization flasks)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in the chosen solvent.
-
Addition of Keto-Acid: To this solution, add the diethyl 2-oxomalonate (1-1.2 equivalents).
-
Catalyst Addition: Introduce the catalyst. If using a liquid catalyst like acetic acid, it can also serve as the solvent. For solid catalysts, a catalytic amount (e.g., 10 mol%) is typically used.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Microwave Irradiation: Place the reaction vessel in a microwave reactor and heat to the optimized temperature for the specified time.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a solid product precipitates, collect it by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
V. Visualizations
References
managing reaction exotherms in 3-Hydroxy-2-quinoxalinecarboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of 3-Hydroxy-2-quinoxalinecarboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient experimental execution.
Troubleshooting Guide
Issue: Rapid Temperature Increase (Exotherm) After Mixing Reactants
-
Question: Upon mixing o-phenylenediamine and diethyl oxalate, I observed a significant and rapid increase in the reaction temperature. How can I control this exotherm?
-
Answer: The condensation reaction between an amine and a carbonyl compound is often exothermic. A rapid temperature increase, if uncontrolled, can lead to side product formation, reduced yield, and potential safety hazards known as thermal runaway.[1] To manage this, consider the following strategies:
-
Slow Addition of Reactants: Instead of adding the reactants all at once, add one reactant portion-wise or via a dropping funnel to the other reactant solution. This allows the heat generated to dissipate gradually.
-
Cooling the Reaction Mixture: Immerse the reaction vessel in a cooling bath (e.g., an ice-water bath or a cryostat) before and during the addition of reactants to absorb the heat generated.[2]
-
Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution throughout the reaction mixture and prevent the formation of localized hot spots.[3]
-
Use of a Dilute Solution: Conducting the reaction in a more dilute solution can help to better manage the heat generated as the solvent will act as a heat sink.
-
Issue: Reaction Temperature Spikes During Heating
-
Question: While heating the reaction mixture to the desired temperature, I noticed a sudden and uncontrolled temperature spike. What causes this and how can it be prevented?
-
Answer: This phenomenon, known as a thermal runaway, can occur in exothermic reactions when the rate of heat generation surpasses the rate of heat removal.[2] It is crucial to control the heating process carefully.
-
Gradual Heating: Heat the reaction mixture gradually to the target temperature using a controlled heating source like an oil bath or a heating mantle with a temperature controller.[4] Avoid rapid heating which can initiate a runaway reaction.
-
Monitoring Internal Temperature: Always monitor the internal temperature of the reaction mixture using a thermometer or a thermocouple. Do not rely solely on the temperature setting of the heating device.[3]
-
Adequate Cooling Capacity: Ensure that a cooling system is readily available to quickly cool the reaction if the temperature starts to rise uncontrollably.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with an uncontrolled exotherm in this synthesis?
A1: The primary safety concerns include:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can lead to the ejection of hot, corrosive materials from the reactor.[2]
-
Boiling of Solvents: If the temperature exceeds the boiling point of the solvent, it can lead to a rapid increase in pressure, potentially causing the vessel to rupture.
-
Formation of Hazardous Byproducts: High temperatures can promote the formation of undesired and potentially hazardous byproducts.
Q2: How does the choice of solvent affect the management of the reaction exotherm?
A2: The solvent plays a crucial role in heat management. A solvent with a higher heat capacity can absorb more heat, thus moderating the temperature increase. Additionally, a solvent with a suitable boiling point can help to control the temperature through reflux, although this requires careful monitoring to prevent solvent loss and pressure buildup. Using an appropriate solvent can also help to keep the reactants and intermediates in solution, which promotes better heat transfer.[6]
Q3: Can the order of reactant addition influence the exotherm?
A3: Yes, the order of addition can be critical. It is generally recommended to add the more reactive species (in this case, often the o-phenylenediamine) slowly to the other reactant (diethyl oxalate) in a solution. This allows for better control over the reaction rate and heat generation. A preliminary small-scale test can help determine the optimal order of addition for your specific conditions.
Q4: Are there any catalysts that can help control the reaction rate and exotherm?
A4: While some catalysts are used to accelerate the reaction, which could potentially increase the rate of heat evolution, others can improve selectivity and allow the reaction to proceed under milder conditions, thus indirectly helping to manage the exotherm. For quinoxaline synthesis, various catalysts have been explored, including acid catalysts.[1] It is important to carefully evaluate the effect of any catalyst on the reaction kinetics and exotherm on a small scale before proceeding to a larger scale.
Quantitative Data
The following table summarizes typical reaction conditions for the synthesis of quinoxaline derivatives, which can be analogous to the synthesis of this compound. These parameters can be used as a starting point for optimizing the reaction and managing the exotherm.
| Parameter | Value | Reference |
| Reactants | o-phenylenediamine, Diethyl oxalate | [7] |
| Solvent | Ethanol, Chloroform, Toluene | [1][7][8] |
| Temperature | Room Temperature to 80 °C | [7][8] |
| Reaction Time | 1 - 5 hours | [7] |
| Catalyst | None or Acid Catalyst (e.g., HCl) | [7] |
| Yield | >90% (under optimized conditions) | [9] |
Experimental Protocols
Protocol: Synthesis of this compound with Temperature Control
This protocol provides a general method for the synthesis of this compound with an emphasis on managing the reaction exotherm.
Materials:
-
o-Phenylenediamine
-
Diethyl oxalate
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Cooling bath (e.g., ice-water bath)
-
Heating mantle or oil bath with a temperature controller
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve o-phenylenediamine in ethanol. Place the flask in a cooling bath.
-
Reactant Addition: Slowly add diethyl oxalate to the stirred solution of o-phenylenediamine via a dropping funnel over a period of 30-60 minutes. Monitor the internal temperature closely and maintain it below 25 °C during the addition.
-
Controlled Heating: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Then, gradually heat the mixture to reflux using a controlled heating source.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Visualizations
Caption: Troubleshooting workflow for managing exotherms.
Caption: Experimental workflow for controlled synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 3. amarequip.com [amarequip.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Anticancer Potential: A Comparative Guide to 3-Hydroxy-2-quinoxalinecarboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anticancer efficacy of various 3-Hydroxy-2-quinoxalinecarboxylic acid and related quinoxaline derivatives. By presenting supporting experimental data, detailed protocols, and visualizing key signaling pathways, this document aims to facilitate the identification of promising candidates for further investigation in oncology.
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects. These compounds have been shown to induce apoptosis and inhibit key pathways involved in cancer cell proliferation and survival. This guide focuses on the comparative anticancer efficacy of this class of compounds against various human cancer cell lines.
Comparative Anticancer Efficacy
The in vitro cytotoxic activity of a selection of quinoxaline derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, representing the concentration required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates greater cytotoxic potential. The following tables summarize the IC50 values for several quinoxaline derivatives from various studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 1 | HCT-116 (Colon) | 2.5 | Doxorubicin | - |
| MCF-7 (Breast) | 9.0 | Doxorubicin | - | |
| HepG2 (Liver) | >100 | Doxorubicin | - | |
| Derivative 2 | HCT-116 (Colon) | 4.4 | Doxorubicin | - |
| MCF-7 (Breast) | 5.3 | Doxorubicin | - | |
| HepG2 (Liver) | 10.0 | Doxorubicin | - | |
| Derivative 3 | A549 (Lung) | 9.32 | 5-Fluorouracil | 4.89 |
| Derivative 4 | A549 (Lung) | 11.98 | 5-Fluorouracil | 4.89 |
Note: Data is compiled from multiple sources and direct comparison should be approached with caution due to potential variations in experimental conditions.
Experimental Protocols
The following section provides a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.[1]
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Test compounds (quinoxaline derivatives)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells in fresh medium).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[1]
-
Gently shake the plates on an orbital shaker for a few minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 550-590 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Quinoxaline derivatives often exert their anticancer effects by inducing programmed cell death, or apoptosis. A key regulator of apoptosis is the tumor suppressor protein p53. The following diagrams, created using the DOT language, illustrate a generalized experimental workflow for cytotoxicity testing and the p53-mediated apoptotic pathway that can be modulated by these compounds.
References
A Comparative Guide to the Biological Activity of 3-Hydroxy-2-quinoxalinecarboxylic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4] This guide provides an objective comparison of the biological activity of 3-Hydroxy-2-quinoxalinecarboxylic acid and its analogs, with a focus on their role as antagonists of excitatory amino acid receptors. The information is supported by quantitative experimental data, detailed methodologies, and visual aids to clarify complex biological pathways.
Quantitative Comparison of Biological Activity
This compound is recognized as an antagonist of excitatory amino acids and exhibits anticonvulsant properties.[5] Its primary mechanism of action involves the inhibition of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key component in mediating fast excitatory neurotransmission in the central nervous system.[5][6] The following table summarizes the biological activity of this compound and several structurally similar quinoxaline derivatives, highlighting how modifications to the core structure influence their potency and selectivity.
| Compound | Target(s) | Assay Type | IC50 (µM) | Notes |
| This compound | AMPA Receptor | Inhibition of 22Na+ efflux | - | Antagonist of excitatory amino acids.[5] |
| Perampanel | AMPA Receptor | Calcium Influx Assay | 0.093 | A potent, noncompetitive AMPA receptor antagonist.[7] |
| PNQX (a quinoxaline-2,3-dione derivative) | AMPA & GlyN Receptors | Radioligand Binding | 0.063 (AMPA) 0.37 (GlyN) | A potent antagonist for both AMPA and Glycine receptors.[8] |
| Sarcosine analogue of PNQX | AMPA & GlyN Receptors | Radioligand Binding | 0.14 (AMPA) 0.47 (GlyN) | Retains high affinity and possesses improved aqueous solubility compared to PNQX.[8] |
| GYKI 52466 | AMPA Receptor | Calcium Influx Assay | 12.5 | A 2,3-benzodiazepine, a noncompetitive AMPA receptor antagonist.[7] |
| GRA-293 (a 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acid) | AMPA Receptor | In vitro assays | - | Exhibits high potency, selectivity, and good neuroprotective efficacy in vivo.[9] |
Experimental Protocols
The quantitative data presented above is derived from various specialized assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
1. Calcium Influx Assay
-
Objective: To measure the ability of a compound to inhibit the influx of calcium ions into neurons following AMPA receptor activation.
-
Methodology:
-
Cultured rat cortical neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[7]
-
The cells are then exposed to an AMPA receptor agonist (e.g., AMPA) to induce receptor activation and subsequent calcium influx.
-
The test compound is added at various concentrations to determine its inhibitory effect on the AMPA-induced calcium influx.
-
Changes in intracellular calcium concentration are measured by detecting the fluorescence of the dye.
-
The IC50 value, representing the concentration of the compound that inhibits 50% of the maximum calcium influx, is calculated from the concentration-response curve.[7]
-
2. Radioligand Binding Assay
-
Objective: To determine the binding affinity of a compound to a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Methodology:
-
A preparation of cell membranes containing the target receptor (e.g., AMPA receptors from cerebral cortex) is used.[8]
-
The membranes are incubated with a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]AMPA).[10]
-
The test compound is added in increasing concentrations to compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, the bound and free radioligands are separated, typically by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The IC50 value is determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This can be used to calculate the inhibition constant (Ki).[10]
-
3. Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To directly measure the effect of a compound on the ion currents mediated by AMPA receptors.
-
Methodology:
-
Individual neurons (e.g., pyramidal neurons from the hippocampus) are isolated for recording.[11]
-
A glass micropipette filled with a conductive solution is sealed onto the surface of the neuron, establishing a "whole-cell" configuration that allows for the measurement of ion flow across the entire cell membrane.
-
An AMPA receptor agonist, such as kainate, is applied to the neuron to evoke an inward electrical current.[11]
-
The test compound is then applied, and any change in the magnitude of the agonist-induced current is recorded.
-
This technique allows for a detailed analysis of the mechanism of antagonism (e.g., competitive vs. noncompetitive) and the kinetics of the receptor block.
-
Visualizing the Mechanism of Action
To better understand the biological context of these compounds, the following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow.
Caption: AMPA Receptor Signaling and Antagonist Action.
Caption: Workflow for a Calcium Influx Assay.
Structure-Activity Relationship (SAR) Insights
The data reveals critical insights into the structure-activity relationships of quinoxaline derivatives as AMPA receptor antagonists:
-
The core quinoxaline-2-carboxylic acid structure is a valid scaffold for targeting excitatory amino acid receptors.
-
Modifications at the 6 and 7 positions of the quinoxaline ring, such as the addition of nitro groups, can significantly enhance potency and selectivity.[9]
-
Expanding the core into a quinoxaline-2,3-dione structure, as seen in PNQX, can lead to very high-potency antagonists.[8]
-
The introduction of amino acid side chains can improve physicochemical properties like aqueous solubility without sacrificing significant potency, which is a crucial factor in drug development.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-羟基-2-喹喔啉羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excitotoxins L-beta-oxalyl-amino-alanine (L-BOAA) and 3,4,6-trihydroxyphenylalanine (6-OH-DOPA) inhibit [3H] alpha-amino-3- hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) binding in human hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Screening for Activity Against AMPA Receptors Among Anticonvulsants—Focus on Phenytoin [frontiersin.org]
performance of different synthesis routes for 3-Hydroxy-2-quinoxalinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prevalent synthesis routes for 3-Hydroxy-2-quinoxalinecarboxylic acid, a key intermediate in the development of various pharmaceutical agents. The following sections detail the performance of different synthetic strategies, supported by experimental data, to inform route selection for research and manufacturing purposes.
Performance Comparison of Synthesis Routes
The synthesis of this compound is dominated by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The choice of the dicarbonyl synthon is critical and directly impacts reaction efficiency and product yield. Below is a summary of the most common route employing diethyl oxomalonate. While alternative methods utilizing other dicarbonyl compounds are theoretically possible, specific and reproducible experimental data for the synthesis of this particular molecule are not as well-documented in publicly available literature, making a direct quantitative comparison challenging.
| Parameter | Route 1: Condensation with Diethyl Oxomalonate |
| Starting Materials | o-Phenylenediamine, Diethyl Oxomalonate |
| Key Reagents/Catalysts | Sodium Hydroxide, Ethanol, Hydrochloric Acid |
| Reaction Conditions | Initial reaction at room temperature, followed by reflux. |
| Reported Yield | High |
| Product Purity | Good, requires recrystallization |
| Scalability | Readily scalable |
| Environmental Impact | Involves organic solvents and acid/base neutralization |
| Key Advantages | Well-established method, reliable yields. |
| Key Disadvantages | Requires careful control of pH during workup. |
Experimental Protocols
Route 1: Condensation of o-Phenylenediamine with Diethyl Oxomalonate
This classical approach remains the most widely cited and reliable method for the preparation of this compound. The reaction proceeds via a cyclocondensation mechanism.
Materials:
-
o-Phenylenediamine
-
Diethyl Oxomalonate
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Activated Charcoal
Procedure:
-
A solution of sodium hydroxide (8.0 g) in water (80 ml) is prepared. To this, ethanol (160 ml) is added, followed by o-phenylenediamine (10.8 g, 0.1 mol).
-
Diethyl oxomalonate (17.4 g, 0.1 mol) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for 30 minutes.
-
The solution is treated with activated charcoal and filtered while hot.
-
The filtrate is cooled and acidified with concentrated hydrochloric acid to a pH of approximately 1.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield pure this compound.
Synthesis Route Visualization
The following diagrams illustrate the chemical transformation and the logical workflow of the primary synthesis route.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis and purification.
Concluding Remarks
The condensation of o-phenylenediamine with diethyl oxomalonate provides a robust and high-yielding route to this compound. While the exploration of greener and more catalyst-efficient methods is a continuing area of research in quinoxaline synthesis, the classical approach remains the most practical and well-characterized for this specific target molecule. For professionals in drug development, the scalability and reliability of this method are significant advantages. Future research may focus on adapting modern catalytic systems to this synthesis to improve its environmental footprint and potentially streamline the workup process.
Comparative Analysis of 3-Hydroxy-2-quinoxalinecarboxylic Acid in Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Hydroxy-2-quinoxalinecarboxylic acid's performance as an antagonist of excitatory amino acids, with a focus on its cross-reactivity and comparison with other relevant compounds. The information is compiled from various studies to offer a comprehensive resource for researchers in neuroscience and drug development.
Executive Summary
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and its analogs, comparing their antagonist potency at excitatory amino acid receptors.
Table 1: Antagonist Potency of this compound and a Dichloro-Derivative
| Compound | Agonist | Receptor Subtype | Assay | Potency (pA2 / K_i) |
| This compound | N-methyl-D-aspartate | NMDA | ²²Na⁺ efflux inhibition | Apparent K_i: 0.27 mM |
| 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid | N-methyl-D-aspartate | NMDA | Frog spinal cord excitation antagonism | pA2: 5.8[1] |
| 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid | N-methyl-D-aspartate | NMDA | ²²Na⁺ efflux inhibition | pA2: 5.6[1] |
| 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid | Kainic acid | Kainate | ²²Na⁺ efflux inhibition | pA2: 5.4[1] |
| 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid | Kainic acid | Kainate | [³H]kainic acid binding | pK_i: 5.4[1] |
Table 2: Comparative Anticonvulsant Activity of Various Quinoxaline Derivatives
| Compound | Seizure Model | Animal Model | ED₅₀ (mg/kg) | Reference Compound |
| α-amino-7-chloro-3-(phosphonomethyl)-2-quinoxalinepropanoic acid | NMDA-induced lethality | Mouse (i.p.) | 1.1 | Not specified |
| Other quinoxaline-spaced phosphono α-amino acids | NMDA-induced seizure | In vivo | Potent activity reported | Not specified[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound as an excitatory amino acid antagonist and a typical workflow for assessing anticonvulsant activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of this compound and related compounds.
²²Na⁺ Efflux Assay from Brain Slices
This in vitro assay measures the ability of a compound to inhibit the ion flux induced by excitatory amino acid receptor agonists.
Protocol:
-
Preparation of Brain Slices: Cerebral cortex slices (e.g., from rats) are prepared and pre-incubated in a Krebs-Henseleit medium.
-
²²Na⁺ Loading: Slices are loaded with radioactive ²²Na⁺ by incubation in a medium containing the isotope.
-
Washout: The slices are then transferred to a series of tubes containing non-radioactive medium to wash out excess extracellular ²²Na⁺.
-
Stimulation: The slices are exposed to an excitatory amino acid agonist (e.g., NMDA or kainate) in the presence and absence of the test compound (this compound or other antagonists) for a defined period.
-
Measurement of ²²Na⁺ Efflux: The amount of ²²Na⁺ released into the medium during the stimulation period is measured using a gamma counter.
-
Data Analysis: The inhibition of agonist-induced ²²Na⁺ efflux by the test compound is calculated, and dose-response curves are generated to determine potency (e.g., IC₅₀ or apparent K_i).
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This in vivo model is used to assess the anticonvulsant efficacy of a test compound.
Protocol:
-
Animal Preparation: Adult male mice (e.g., Swiss albino) are used. They are housed under standard laboratory conditions with free access to food and water.
-
Compound Administration: The test compound (e.g., this compound) is administered to the animals, typically via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection, at various doses. A control group receives the vehicle.
-
Seizure Induction: After a predetermined time to allow for drug absorption and distribution, a convulsant dose of pentylenetetrazole (PTZ) is administered (e.g., 85 mg/kg, s.c.).[3]
-
Observation: The animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures. Seizure activity is often scored based on a standardized scale (e.g., from mild clonus to tonic-clonic seizures).
-
Data Analysis: The ability of the test compound to prevent or delay the onset of seizures and to reduce the seizure severity score is recorded. The dose that protects 50% of the animals from seizures (ED₅₀) is calculated.[4][5][6]
Conclusion
This compound demonstrates clear antagonist activity at NMDA and kainate receptors, which underlies its anticonvulsant properties. While direct comparative data with a wide range of other antagonists is limited, the available information for its dichloro-analog suggests that modifications to the quinoxaline core can significantly impact potency. The provided protocols offer a foundation for further comparative studies to precisely position this compound within the landscape of excitatory amino acid antagonists. Future research should aim to generate comprehensive cross-reactivity profiles to better understand its selectivity and potential therapeutic applications.
References
- 1. 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid is a relatively potent antagonist at NMDA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent quinoxaline-spaced phosphono alpha-amino acids of the AP-6 type as competitive NMDA antagonists: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 6. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-Hydroxy-2-quinoxalinecarboxylic Acid Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Hydroxy-2-quinoxalinecarboxylic acid with the established commercial standard, Kynurenic acid. Both compounds are notable for their antagonist activity at excitatory amino acid receptors, playing a crucial role in regulating neuronal excitability. This document summarizes their performance based on available data and provides detailed experimental protocols for researchers to conduct their own comparative analyses.
Introduction
This compound is a known antagonist of excitatory amino acids, demonstrating inhibitory effects on N-methyl-D-aspartate (NMDA) and kainate receptors. Its anticonvulsant properties make it a compound of interest for neurological research.[1][2] Kynurenic acid is a well-characterized broad-spectrum antagonist of ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, and is widely used as a commercial standard in neuroscience research.[3][4][5] This guide aims to provide a side-by-side comparison to aid researchers in selecting the appropriate tool for their experimental needs.
Quantitative Performance Comparison
Direct comparative studies providing IC50 values for this compound and Kynurenic acid under identical experimental conditions are limited. The following tables summarize the available quantitative data from various sources. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental setups.
Table 1: Antagonist Activity at Glutamate Receptors
| Compound | Receptor Subtype | Assay Type | Reported Value | Reference |
| This compound | NMDA | 22Na+ Efflux Inhibition | Apparent Kᵢ = 0.27 mM | [2] |
| Kainate | 22Na+ Efflux Inhibition | Antagonistic Effect Observed | [2] | |
| Kynurenic acid | NMDA | Electrophysiology | IC₅₀ ≈ 7 µM (α7 nAChRs) | [4] |
| NMDA | Electrophysiology | Non-competitive antagonist | [3] | |
| AMPA/Kainate | Electrophysiology | Competitive antagonist | [3] | |
| 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid (Related Compound) | NMDA | Frog Spinal Cord Excitation | pA₂ = 5.8 | [6] |
| NMDA | 22Na+ Efflux from Rat Brain Slices | pA₂ = 5.6 | [6] | |
| Kainate | 22Na+ Efflux from Rat Brain Slices | pA₂ = 5.4 | [6] | |
| Kainate | [³H]kainic acid binding | pKᵢ = 5.4 | [6] |
Experimental Protocols
To facilitate direct and standardized comparisons, detailed methodologies for key experiments are provided below.
In Vitro Assays
1. Electrophysiological Recording of Glutamate Receptor Antagonism in HEK293 Cells
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of test compounds on glutamate receptor currents in a controlled in vitro system.
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfect HEK293 cells with plasmids encoding the desired glutamate receptor subunits (e.g., GluN1/GluN2A for NMDA receptors or GluA1/GluA2 for AMPA receptors) using a suitable transfection reagent. Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells.
-
Plate transfected cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recording.
-
-
Electrophysiology:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH). For NMDA receptor recordings, the external solution should be magnesium-free and supplemented with a co-agonist like 10 µM glycine.
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply the agonist (e.g., 100 µM glutamate for AMPA receptors; 100 µM NMDA + 10 µM glycine for NMDA receptors) for a short duration (e.g., 100 ms) using a rapid application system to evoke an inward current.
-
To determine the IC₅₀, co-apply the agonist with increasing concentrations of the antagonist (this compound or Kynurenic acid).
-
Record the peak amplitude of the inward current at each antagonist concentration.
-
Normalize the current responses to the control response (agonist alone) and plot the normalized response against the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
2. Radioligand Binding Assay for NMDA Receptor
This assay measures the ability of a test compound to displace a radiolabeled ligand from the NMDA receptor, providing an indication of its binding affinity.
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]CGP 39653 for the glutamate binding site), and varying concentrations of the unlabeled competitor (this compound or Kynurenic acid).
-
To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand (e.g., 1 mM L-glutamate).
-
Incubate the plate at a specified temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vivo Assays
1. Maximal Electroshock Seizure (MES) Test in Rodents
This model is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.
-
Animals: Use adult male mice or rats.
-
Procedure:
-
Administer the test compound (this compound or a standard anticonvulsant) via an appropriate route (e.g., intraperitoneal injection).
-
After a predetermined time for drug absorption, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The endpoint is the abolition of the tonic hindlimb extension.
-
Test multiple doses of the compound to determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure.
-
2. Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to assess the efficacy of a compound against myoclonic and absence-like seizures.
-
Animals: Use adult male mice or rats.
-
Procedure:
-
Administer the test compound.
-
After the appropriate absorption time, administer a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg, subcutaneous).
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.
-
Determine the ED₅₀ for protection against PTZ-induced seizures.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and experimental workflows.
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. selleckchem.com [selleckchem.com]
- 4. jneurosci.org [jneurosci.org]
- 5. N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid is a relatively potent antagonist at NMDA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Framework for Inter-Laboratory Validation of 3-Hydroxy-2-quinoxalinecarboxylic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Currently, publicly available data on formal inter-laboratory validation studies specifically for 3-Hydroxy-2-quinoxalinecarboxylic acid is limited. However, to facilitate the establishment of robust and reproducible analytical methods for this compound, this guide presents a comparative framework based on validated methods for the structurally related compound, quinoxaline-2-carboxylic acid (QCA). The data and protocols presented here for QCA serve as a practical blueprint for designing and evaluating an inter-laboratory study for this compound.
Comparison of Analytical Method Performance for Quinoxaline-2-carboxylic Acid (QCA)
The following table summarizes the performance characteristics of various analytical methods developed for the quantification of QCA. These parameters are critical for assessing the reliability and suitability of a method and would be the central focus of an inter-laboratory validation for this compound.
| Parameter | Method 1: HPLC-UV | Method 2: LC-MS/MS | Method 3: Immunochromatographic Assay |
| Linearity | 0.01 to 0.5 ng | Not specified | Not applicable |
| Recovery (Accuracy) | 72% to 100%[1] | 70.2% to 86.3%[2] | Good agreement with HPLC[3] |
| Precision (RSD) | 5.6% to 9.8%[1] | Not specified | Not specified |
| Limit of Detection (LOD) | Not specified | 1 ng/g[2] | 25 ng/g (visual)[3] |
| Limit of Quantification (LOQ) | 0.010 mg/kg (implied)[1] | Not specified | Not specified |
| Matrix | Pig kidney[1] | Swine muscle and liver[2] | Animal tissues[3] |
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency across different laboratories. The following are outlines of the experimental protocols for the methods compared above.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for QCA
This method is suitable for the determination of QCA in animal tissues.[1]
-
Sample Preparation:
-
Homogenize tissue samples.
-
Perform alkaline hydrolysis to release QCA from its bound forms.
-
Conduct liquid-liquid extraction to isolate the analyte.
-
Clean up the extract using ion-exchange chromatography.
-
Concentrate the final extract before analysis.
-
-
Chromatographic Conditions:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set at 320 nm.
-
-
Quantification:
-
Generate a calibration curve using QCA standards of known concentrations.
-
Quantify the analyte in the samples by comparing their peak areas to the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for QCA
This method offers high sensitivity and selectivity for the determination of QCA in swine muscle and liver.[2]
-
Sample Preparation:
-
Extract the drug from the tissue using a mixture of 0.3% metaphosphoric acid and methanol (7:3).
-
Clean up the extract using an Oasis HLB solid-phase extraction cartridge.
-
Further purify the sample with a liquid-liquid extraction step.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: Cadenza CD-C18 column (10 cm x 2 mm i.d.).
-
Mobile Phase: A gradient of 0.01% acetic acid and acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Ionization: Electrospray ionization (ESI) in negative mode for QCA.
-
MS Detection: Selected Ion Monitoring (SIM) of the [M-H]⁻ ion.
-
-
Quantification:
-
Prepare a calibration curve by analyzing a series of QCA standards.
-
Determine the concentration of QCA in the samples based on the response of the specific ion.
-
Method 3: Immunochromatographic Assay for QCA
This method provides a rapid screening tool for QCA in edible animal tissues.[3]
-
Principle:
-
A competitive immunoassay based on a colloidal gold probe.
-
A highly specific polyclonal antibody is used.
-
-
Assay Procedure:
-
Extract QCA from the tissue sample.
-
Apply the extract to the sample pad of the immunochromatographic strip.
-
The analyte competes with the antigen immobilized on the test line for binding to the gold-labeled antibody.
-
-
Interpretation:
-
The presence of a visible test line indicates a negative result (QCA concentration below the detection limit).
-
The absence of the test line indicates a positive result.
-
The visual detection limit for this assay is 25 ng/g.
-
Visualizing Workflows and Comparisons
To better understand the procedural flow and the relationship between different analytical approaches, the following diagrams are provided.
Caption: General experimental workflow for the chromatographic analysis of quinoxaline carboxylic acids.
Caption: Logical comparison of different analytical methods for quinoxaline carboxylic acid analysis.
References
- 1. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an immunochromatographic assay for the rapid detection of quinoxaline-2-carboxylic acid, the major metabolite of carbadox in the edible tissues of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of 3-Hydroxy-2-quinoxalinecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of 3-Hydroxy-2-quinoxalinecarboxylic acid derivatives and related analogues, supported by experimental data from various studies. The quinoxaline scaffold is a promising heterocyclic framework for the development of novel antimicrobial agents.
I. Comparative Antimicrobial Activity
The antimicrobial spectrum of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring. Below is a summary of the Minimum Inhibitory Concentration (MIC) values for various derivatives against a range of microorganisms. Notably, direct antimicrobial data for this compound is limited in the reviewed literature; therefore, data for structurally related quinoxaline-2-carboxylic acid 1,4-dioxides and other pertinent derivatives are presented to provide a broader understanding of the antimicrobial potential of this class of compounds.
Table 1: Antimicrobial Spectrum of Quinoxaline-2-Carboxylic Acid 1,4-Dioxide Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Compound 4 (7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide) | Mycobacterium tuberculosis H37Ra | 1.25 | [1] |
| Mycobacterium smegmatis mc² 155 | 4 | [1] | |
| Compound 5 (2-Carboxamido-3-methyl-6-piperazin-1-yl-7-chloroquinoxaline 1,4-dioxide) | Mycobacterium tuberculosis H37Ra | >100 | [1] |
| Mycobacterium smegmatis mc² 155 | 16 | [1] | |
| Compound 6 (2-Carboxamido-3-methyl-6-(4-Boc-piperazin-1-yl)-7-chloroquinoxaline 1,4-dioxide) | Mycobacterium tuberculosis H37Ra | >100 | [1] |
| Mycobacterium smegmatis mc² 155 | >32 | [1] | |
| Compound 7 (6-chloro-2-(ethoxycarbonyl)-3-methyl-7-(piperazin-1-yl)quinoxaline 1,4-dioxide) | Mycobacterium tuberculosis H37Ra | 25 | [1] |
| Mycobacterium smegmatis mc² 155 | 16 | [1] | |
| Rifampicin (Reference) | Mycobacterium tuberculosis H37Ra | 0.03 | [1] |
| Mycobacterium smegmatis mc² 155 | 4 | [1] | |
| Dioxidine (Reference) | Mycobacterium smegmatis mc² 155 | 10-16 | [1] |
Table 2: Antimicrobial Spectrum of Other Quinoxaline Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Compound 2d (Symmetrically disubstituted quinoxaline) | Escherichia coli | 8 | [2] |
| Bacillus subtilis | 16 | [2] | |
| Compound 3c (Symmetrically disubstituted quinoxaline) | Escherichia coli | 8 | [2] |
| Bacillus subtilis | 16 | [2] | |
| Compound 4 (Symmetrically disubstituted quinoxaline) | Bacillus subtilis | 16 | [2] |
| Compound 6a (Asymmetrically substituted quinoxaline) | Bacillus subtilis | 16 | [2] |
| Pentacyclic compound 10 | Candida albicans | 16 | [2] |
| Aspergillus flavus | 16 | [2] | |
| Gentamycin (Reference) | Bacillus subtilis | - | [2] |
| Ketoconazole (Reference) | Candida albicans, Aspergillus flavus | - | [2] |
| 3-hydrazinoquinoxaline-2-thiol (3HL) | Methicillin-resistant Staphylococcus aureus (MRSA) | 16-32 | [3] |
| Vancomycin (Reference) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25-1 | [3] |
| Compound 5p (3-Amino-2-(4-tert-butyl phenylethylamine)-quinoxaline) | Staphylococcus aureus | 4-16 | [4] |
| Bacillus subtilis | 8-32 | [4] | |
| Escherichia coli | 4-32 | [4] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8-32 | [4] |
II. Experimental Protocols
A. Synthesis of Quinoxaline-2-Carboxylic Acid 1,4-Dioxide Derivatives
The synthesis of the quinoxaline 1,4-dioxide derivatives presented in Table 1 was performed via nucleophilic aromatic substitution. A general synthetic scheme is provided below. The starting materials, 6,7-dichloro-2-(ethoxycarbonyl)-3-methylquinoxaline 1,4-dioxide and 6,7-dichloro-3-methylquinoxaline-2-carboxamide 1,4-dioxide, were synthesized according to previously reported methods. The subsequent reactions involved the substitution of the chlorine atoms with amines.[1]
Caption: Synthesis of Quinoxaline 1,4-Dioxide Derivatives.
B. Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. The stock solutions of the test compounds are serially diluted in the appropriate growth medium in the wells.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions appropriate for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Experimental Workflow and Mechanistic Insights
The general workflow for screening and evaluating the antimicrobial potential of novel compounds involves several key stages, from initial synthesis to in-depth mechanistic studies.
Caption: Antimicrobial Drug Discovery Workflow.
Mechanistic studies on some quinoxaline derivatives suggest that their mode of action may involve the inhibition of essential cellular processes. For instance, quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have been proposed to act as DNA-damaging agents.[1] Further research is necessary to elucidate the precise mechanisms of action for various derivatives.
References
A Comparative Guide to the Structural Activity Relationship (SAR) of 3-Hydroxy-2-quinoxalinecarboxylic Acid Analogs as AMPA Receptor Antagonists
This guide provides a detailed comparison of 3-hydroxy-2-quinoxalinecarboxylic acid analogs, focusing on their structural activity relationships (SAR) as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor. These compounds are of significant interest to researchers in neuroscience and drug development due to their potential therapeutic applications in various neurological disorders characterized by excessive excitatory neurotransmission.
A Note on Chemical Structure: this compound exists in tautomeric equilibrium with its more stable keto form, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid. The majority of scientific literature discusses these analogs in their quinoxaline-2,3-dione form, which is considered the active pharmacophore for AMPA receptor antagonism. This guide will, therefore, focus on the SAR of the quinoxaline-2,3-dione scaffold.
Quantitative Data Summary: Comparative Antagonist Potency
The following table summarizes the in vitro activity of various quinoxaline-2,3-dione analogs as AMPA receptor antagonists. The data, presented as IC50 values from [³H]AMPA binding assays, illustrates the influence of substituents on the quinoxaline core on binding affinity.
| Compound | R6 Substituent | R7 Substituent | IC50 (µM) for [³H]AMPA Binding |
| DNQX | -NO₂ | -NO₂ | 0.74[1] |
| Analog 1 | -H | -SO₂NH₂ | Not specified, but active |
| Analog 2 | -CN | -NO₂ | Not specified, but active |
| Analog 3 | -Cl | -Cl | Potent, specific IC50 not provided in snippets |
| Analog 4 | -Imidazol-1-yl | -NO₂ | Ki of 0.084 µM for the parent compound |
| Analog 5 (11a) | -Imidazol-1-yl | -NO₂ (with 1-hydroxy) | Ki of 0.021 µM[2] |
Key SAR Insights:
-
Positions 6 and 7: Electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN), at the 6 and 7 positions of the quinoxaline ring are crucial for potent AMPA receptor antagonism.[1] The prototypical antagonist, DNQX (6,7-dinitroquinoxaline-2,3-dione), exemplifies this requirement.[1]
-
Hydrophilicity and Selectivity: The addition of a sulfamoyl group (-SO₂NH₂) at the 7-position, as seen in NBQX, can improve water solubility while maintaining high affinity for the AMPA receptor.
-
N1-Substitution: Introduction of a hydroxyl group at the N1 position can significantly enhance binding affinity, as demonstrated by analog 5 (11a), which showed a several-fold improvement over its unsubstituted counterpart.[2]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are protocols for key assays used to characterize AMPA receptor antagonists.
[³H]AMPA Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the AMPA receptor by measuring its ability to displace a radiolabeled ligand, [³H]AMPA.
1. Membrane Preparation:
- Rat cortical tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged to pellet the cell membranes.
- The pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
- The assay is conducted in a 96-well plate.
- To each well, add:
- A fixed concentration of [³H]AMPA (typically in the low nanomolar range).
- Varying concentrations of the test compound.
- The prepared membrane suspension.
- To determine non-specific binding, a high concentration of a known non-labeled AMPA antagonist (e.g., L-glutamate) is added to a set of control wells.
- The plate is incubated, typically for 60 minutes at 4°C, to allow the binding to reach equilibrium.
3. Filtration and Counting:
- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]AMPA) is determined by non-linear regression analysis of the competition binding curve.
Functional Assay for AMPA Receptor Antagonism (Calcium Influx Assay)
This cell-based assay measures the ability of a compound to inhibit the functional response of AMPA receptors, such as the influx of calcium upon agonist stimulation.
1. Cell Culture and Loading:
- HEK293 cells stably expressing the desired AMPA receptor subunits are cultured in appropriate media.
- The cells are plated in 96-well plates and allowed to adhere.
- The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
2. Compound Incubation and Stimulation:
- The cells are washed to remove excess dye.
- Varying concentrations of the test compound are added to the wells and pre-incubated for a specific period.
- The plate is then placed in a fluorescence plate reader.
- A solution of an AMPA receptor agonist (e.g., AMPA or glutamate) is added to the wells to stimulate the receptors.
3. Data Acquisition and Analysis:
- The fluorescence intensity in each well is measured over time. An increase in fluorescence indicates an influx of calcium.
- The response in the presence of the test compound is compared to the response with the agonist alone.
- The EC50 value for antagonism (the concentration of the test compound that produces 50% of the maximal inhibition of the agonist response) is calculated.
Visualizations
Logical Relationship of SAR for Quinoxaline-2,3-dione Analogs
Caption: Key structural modifications influencing the AMPA receptor antagonist activity of quinoxaline-2,3-diones.
Experimental Workflow for AMPA Receptor Antagonist Evaluation
Caption: A typical workflow for the synthesis and evaluation of novel quinoxaline-2,3-dione AMPA receptor antagonists.
References
Safety Operating Guide
Safe Disposal of 3-Hydroxy-2-quinoxalinecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 3-Hydroxy-2-quinoxalinecarboxylic acid must adhere to stringent safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions:
Prior to handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] In case of insufficient ventilation, a NIOSH-approved respirator is recommended.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, avoid generating dust.[3] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3] The spill area should then be thoroughly cleaned.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all applicable local, state, and national environmental regulations.[4] Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is prohibited.
-
Waste Collection and Segregation:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., weighing paper, gloves, and wipers), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks or spills.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible wastes can react dangerously.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
The label should also indicate the associated hazards (e.g., "Irritant") and the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general laboratory traffic, and segregated from incompatible chemicals.
-
-
Final Disposal:
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1204-75-7 | [1] |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [1][2] |
| Hazard Statements | H315, H319, H335 | [1][2] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
